Product packaging for Cyflumetofen(Cat. No.:CAS No. 400882-07-7)

Cyflumetofen

カタログ番号: B166951
CAS番号: 400882-07-7
分子量: 447.4 g/mol
InChIキー: AWSZRJQNBMEZOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is a nitrile that is acetonitrile in which the methyl hydrogens have been replaced by o-trifluoromethylbenzoyl, p-tert-butylphenyl, and (2-methoxyethoxy)carbonyl groups. It is a nitrile, a beta-ketoester, a member of (trifluoromethyl)benzenes and a 2-methoxyethyl ester.
acaricide;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24F3NO4 B166951 Cyflumetofen CAS No. 400882-07-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSZRJQNBMEZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058089
Record name Cyflumetofen
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Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

400882-07-7
Record name Cyflumetofen
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Record name Cyflumetofen [ISO]
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Record name Cyflumetofen
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Record name cyflumetofen (ISO); 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate
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Record name CYFLUMETOFEN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Cyflumetofen Action on Spider Mites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyflumetofen is a potent and selective acaricide widely used for the management of spider mite populations, including the two-spotted spider mite, Tetranychus urticae. Its efficacy stems from a highly specific mode of action, targeting the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its metabolic activation, molecular target, and the resulting physiological effects on spider mites. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and presents visual diagrams of the relevant biochemical pathways and experimental workflows.

Mechanism of Action

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25A acaricide, functioning as a mitochondrial complex II electron transport inhibitor.[1][2] A key feature of this compound is that it acts as a pro-acaricide, meaning it is converted into its biologically active form within the target organism.[3][4]

Upon entering the spider mite's body, primarily through contact, this compound is metabolized by esterases into its active de-esterified form, known as AB-1.[3][4][5] This active metabolite, AB-1, is a potent inhibitor of mitochondrial complex II, also known as succinate dehydrogenase (SDH).[3][4][5] The inhibition of SDH by AB-1 is highly specific and occurs at extremely low concentrations.[3][4][5]

Mitochondrial complex II plays a crucial role in cellular respiration by linking the tricarboxylic acid (TCA) cycle with the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. By blocking this electron flow, AB-1 disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] This leads to a rapid depletion of energy, resulting in a loss of mobility, paralysis, and ultimately, the death of the spider mite.[1][6]

The high selectivity of this compound for spider mites over non-target organisms, such as predatory mites and insects, is a critical aspect of its favorable toxicological profile for Integrated Pest Management (IPM) programs.[1][3] This selectivity is primarily attributed to the significantly higher sensitivity of the spider mite's mitochondrial complex II to the active metabolite AB-1 compared to that of other organisms.[4][7] Studies have shown that the inhibition of SDH by AB-1 is approximately 200-fold more potent in spider mites than in predatory mites, highlighting a strong target-site selectivity.[7][8][9]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_mite Spider Mite cluster_mitochondrion Mitochondrion cluster_effects Physiological Effects This compound This compound (Pro-acaricide) Esterases Esterases This compound->Esterases Ingestion/ Contact AB1 AB-1 (Active Metabolite) Esterases->AB1 Metabolic Activation ComplexII Complex II (Succinate Dehydrogenase) AB1->ComplexII Inhibition ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ATP_depletion ATP Depletion ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e_flow e- ADP ADP + Pi ADP->ATP_Synthase Paralysis Paralysis ATP_depletion->Paralysis Death Death Paralysis->Death Resistance Analysis Workflow start Field Population of Spider Mites bioassay Bioassay with This compound start->bioassay lc50 Determine LC50 and Resistance Ratio bioassay->lc50 synergism Synergism Assay with PBO lc50->synergism molecular Molecular Analysis (PCR & Sequencing of SDH genes) lc50->molecular metabolic_res Metabolic Resistance (P450-mediated) synergism->metabolic_res target_site_res Target-Site Resistance (SDH mutations) molecular->target_site_res conclusion Characterize Resistance Mechanism(s) metabolic_res->conclusion target_site_res->conclusion

References

The Environmental Fate and Degradation of Cyflumetofen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemicals. It is effective against various mite species by inhibiting mitochondrial complex II, a crucial component of the electron transport chain. Understanding the environmental fate and degradation of this compound is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, and biodegradation of this compound in various environmental compartments.

Abiotic Degradation

Hydrolysis

The hydrolysis of this compound is significantly influenced by pH. It is generally stable in acidic conditions but degrades more rapidly as the pH becomes neutral and alkaline. The primary degradation pathway involves the cleavage of the ester linkage.

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A standardized hydrolysis study for this compound would be conducted as follows:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance: A stock solution of radiolabeled ([¹⁴C]) this compound is prepared in a suitable solvent. A known amount is added to the buffer solutions to achieve the desired test concentration.

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C) in the dark to preclude photodegradation.

  • Sampling: Aliquots are collected at predetermined intervals.

  • Analysis: The concentration of the parent this compound and its degradation products are determined using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated assuming first-order kinetics.

Table 1: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT50)Reference
4.025Stable[1]
7.025Moderately Stable[1]
9.025Rapid Degradation[1]

Note: Specific DT50 values at different pH and temperatures were not consistently available in the searched literature, but the general trend of increased degradation with increasing pH and temperature is well-established.

Photolysis

Photodegradation in water is a significant route of dissipation for this compound. The molecule absorbs light, leading to its transformation into various photoproducts.

Experimental Protocol: Aqueous Photolysis Study

A typical aqueous photolysis study for this compound involves:

  • Test System: Sterile, buffered aqueous solutions (e.g., pH 7) are used.

  • Test Substance: Radiolabeled this compound is added to the test solutions.

  • Light Source: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are maintained in parallel.

  • Incubation: The temperature is kept constant throughout the experiment.

  • Sampling and Analysis: Samples are taken at various time points and analyzed by HPLC-MS/MS to quantify this compound and its photoproducts.

  • Quantum Yield Calculation: The quantum yield is determined to estimate the efficiency of the photochemical degradation process.

Table 2: Photolysis of this compound in Water

MediumLight SourceHalf-life (DT50)Reference
WaterSimulated SunlightRapid[2]

Note: While rapid photolysis is reported, specific quantitative data such as quantum yield and a range of DT50 values under varying light intensities were not available in the provided search results.

Biotic Degradation

Soil Metabolism

In the terrestrial environment, the degradation of this compound is primarily driven by microbial activity. The rate of degradation is influenced by soil type, organic matter content, pH, temperature, and moisture.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

  • Soil Selection: Various soil types with different physicochemical properties are chosen.

  • Test Substance Application: Radiolabeled this compound is applied to the soil samples.

  • Incubation Conditions:

    • Aerobic: Soils are maintained at a specific temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) with a continuous supply of air.[3]

    • Anaerobic: After an initial aerobic phase, the soils are flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.[3]

  • Volatile Trapping: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped to assess mineralization and volatilization.

  • Sampling and Extraction: Soil samples are collected at intervals and extracted with appropriate solvents.

  • Analysis: The extracts are analyzed by HPLC-MS/MS to identify and quantify the parent compound and its metabolites. Non-extractable residues are determined by combustion analysis.

  • Data Analysis: DT50 and DT90 values are calculated based on the decline of the parent compound.

Table 3: Aerobic Soil Metabolism of this compound

Soil TypeTemperature (°C)DT50 (days)Reference
Black Soil2511.2[3]
Sierozem2510.3[3]
Krasnozem2512.4[3]
Fluvo-aquic Soil2511.4[3]

Table 4: Anaerobic Soil Metabolism of this compound

Soil TypeTemperature (°C)DT50 (days)Reference
Black Soil2513.1[3]
Sierozem2510.8[3]
Krasnozem2513.9[3]
Fluvo-aquic Soil2512.8[3]
Water-Sediment Metabolism

In aquatic environments, this compound partitions between the water column and sediment, where it undergoes further microbial degradation.

Experimental Protocol: Water-Sediment Study (Following OECD Guideline 308)

  • System Setup: Intact water-sediment systems are collected from different aquatic environments.

  • Test Substance Application: Radiolabeled this compound is applied to the water phase.

  • Incubation: The systems are incubated in the dark at a controlled temperature under aerobic or anaerobic conditions.

  • Sampling: At various time points, water and sediment phases are separated and sampled.

  • Extraction and Analysis: Both phases are extracted and analyzed for the parent compound and metabolites using HPLC-MS/MS.

  • Data Analysis: The dissipation from the water phase and the degradation in the total system are calculated to determine DT50 values.

Table 5: Aerobic Water-Sediment Metabolism of this compound

Water BodyTemperature (°C)System DT50 (days)Reference
Northeast Lake2515.4[3]
Hunan Paddy Field2516.9[3]
Beijing Shangzhuang Reservoir2515.1[3]

Table 6: Anaerobic Water-Sediment Metabolism of this compound

Water BodyTemperature (°C)System DT50 (days)Reference
Northeast Lake2516.5[3]
Hunan Paddy Field2517.3[3]
Beijing Shangzhuang Reservoir2516.1[3]

Degradation Pathways and Metabolites

The degradation of this compound proceeds through several key transformations, primarily involving cleavage of the ester bond and modifications to the side chains. The major identified metabolites include:

  • B-1: 2-(trifluoromethyl)benzoic acid

  • B-3: 2-(trifluoromethyl)benzamide

  • AB-1: 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionitrile

  • A-2: 4-tert-butylbenzoic acid

Cyflumetofen_Degradation_Pathway cluster_hydrolysis Hydrolysis / Metabolism This compound This compound AB1 Metabolite AB-1 This compound->AB1 Ester Cleavage B1 Metabolite B-1 This compound->B1 Ester & Propionitrile Cleavage B3 Metabolite B-3 This compound->B3 Amide Formation AB1->B1 Further Degradation A2 Metabolite A-2 AB1->A2 Further Degradation

Figure 1: Proposed degradation pathway of this compound.

Bioaccumulation

Studies conducted according to OECD Guideline 305 indicate a low potential for bioaccumulation of this compound in fish.[2]

Experimental Protocol: Bioaccumulation Study in Fish (Following OECD Guideline 305)

  • Test Organism: A suitable fish species (e.g., rainbow trout or zebrafish) is selected.

  • Exposure Phase: Fish are exposed to a constant, low concentration of radiolabeled this compound in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase: After the exposure phase, the fish are transferred to clean water and observed for a depuration period.

  • Sampling: Water and fish tissue samples are collected at regular intervals during both phases.

  • Analysis: The concentration of this compound and its metabolites in the samples is determined.

  • BCF Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Table 7: Bioaccumulation Potential of this compound

Study TypeBCF ValueConclusionReference
OECD 305LowLow bioaccumulation potential[2]

Experimental Workflows

The assessment of the environmental fate of a pesticide like this compound follows a structured workflow, integrating various studies.

Environmental_Fate_Workflow cluster_abiotic Abiotic Degradation Studies cluster_biotic Biotic Degradation Studies cluster_bioaccumulation Bioaccumulation Study cluster_analysis Analysis & Identification Hydrolysis Hydrolysis (OECD 111) - pH Effects - Temperature Effects Analysis LC-MS/MS Analysis Hydrolysis->Analysis Photolysis Photolysis - Aqueous - Soil Surface Photolysis->Analysis Soil_Metabolism Soil Metabolism (OECD 307) - Aerobic - Anaerobic Soil_Metabolism->Analysis Water_Sediment Water-Sediment Metabolism (OECD 308) Water_Sediment->Analysis Bioaccumulation Bioaccumulation in Fish (OECD 305) Bioaccumulation->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Start Test Substance: This compound Start->Hydrolysis Start->Photolysis Start->Soil_Metabolism Start->Water_Sediment Start->Bioaccumulation

Figure 2: General experimental workflow for assessing the environmental fate of this compound.

Conclusion

This compound is considered to be non-persistent in the environment.[1] Its degradation is facilitated by a combination of abiotic and biotic processes, with hydrolysis under alkaline conditions, aqueous photolysis, and microbial degradation in soil and sediment being the primary routes of dissipation. The identified metabolites are generally formed through the cleavage of the parent molecule. The low bioaccumulation potential of this compound further suggests a limited risk of long-term accumulation in aquatic organisms. This technical guide summarizes the key data and methodologies for understanding the environmental behavior of this compound, providing a valuable resource for researchers and professionals in the field.

References

A Technical Guide to Cyflumetofen's Active Metabolite AB-1

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cyflumetofen is a modern acaricide valued for its high efficacy against various mite species and its compatibility with integrated pest management (IPM) systems.[1][2] Its mode of action is not direct; instead, it functions as a pro-acaricide, requiring metabolic activation within the target pest to exert its toxic effects.[3][4] This activation process involves the hydrolysis of the parent compound, this compound, into its potent, de-esterified active metabolite, AB-1.[3] This document provides a comprehensive technical overview of AB-1, detailing its formation, physicochemical properties, specific mechanism of action, and the experimental protocols used to characterize its activity.

Metabolic Activation: The Conversion of this compound to AB-1

The acaricidal activity of this compound is entirely dependent on its biotransformation into the active form, AB-1. This conversion is a Phase I metabolic reaction, specifically an ester hydrolysis, catalyzed by carboxylesterase (CCE) enzymes within the mite.[3][4] The process cleaves the 2-methoxyethyl ester group from the this compound molecule, yielding the active β-ketonitrile derivative, AB-1.[3] This metabolic step is critical, as AB-1 is substantially more toxic to the target pest than the parent compound.[3]

This compound This compound (Pro-acaricide) Process Esterase-Mediated Hydrolysis (in Mite) This compound->Process AB1 Metabolite AB-1 (Active Acaricide) Process->AB1

Caption: Metabolic activation pathway of this compound to AB-1.

Physicochemical Properties of Metabolite AB-1

The structural and chemical properties of AB-1 are fundamental to its biological activity and interaction with its molecular target. Key identifying and physical properties are summarized below.

PropertyValueReference(s)
Chemical Name 2-(4-tert-butylphenyl)-3-hydroxy-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile[5]
Synonym 4-(1,1-Dimethylethyl)-α-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile[6]
CAS Number 211923-03-4[6]
Molecular Formula C₂₀H₁₈F₃NO[5][6]
Molecular Weight 345.36 g/mol [6]
Chemical Structure A β-ketonitrile derivative with a 4-tert-butylphenyl group and a 2-(trifluoromethyl)phenyl group.[7]

Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary molecular target of AB-1 is Complex II (Succinate Dehydrogenase or SDH) of the mitochondrial electron transport chain (mETC).[1][3][8] By inhibiting this critical enzyme, AB-1 disrupts the cell's primary energy production pathway.

Key aspects of its mechanism include:

  • Target Specificity: AB-1 is a highly potent inhibitor of mite SDH.[3] It effectively blocks the oxidation of succinate to fumarate, a key step in both the Krebs cycle and the electron transport chain.

  • Disruption of Respiration: Inhibition of Complex II halts the flow of electrons to ubiquinone, thereby crippling the mETC and severely reducing the production of ATP. This leads to energy depletion, causing loss of motor coordination, paralysis, and ultimately, death of the mite.[1]

  • High Selectivity: The potency of AB-1 is highly selective. The inhibition of the SDH target is approximately 200-fold more potent in pest spider mites compared to beneficial predatory mites.[8][9] This target-site selectivity is a major contributor to this compound's favorable safety profile for non-target organisms and its utility in IPM.

cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q CoQ C1->Q e- C2 Complex II (Succinate Dehydrogenase) C2->Q e- Fumarate Fumarate C2->Fumarate C3 Complex III CytC Cyt c C3->CytC e- C4 Complex IV ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase H+ Gradient Q->C3 e- CytC->C4 e- ATP ATP Production ATP_Synthase->ATP Inhibitor Metabolite AB-1 Inhibitor->C2  Inhibition Succinate Succinate Succinate->C2

Caption: AB-1 inhibits Complex II of the mitochondrial ETC.

Biological Activity & Potency

AB-1 exhibits potent and selective acaricidal activity. While the parent compound, this compound, has weak activity, the conversion to AB-1 dramatically increases its potency. The quantitative data available highlights its selectivity.

ParameterObservationSignificanceReference(s)
Potency vs. Parent Compound AB-1 inhibits mite mitochondrial Complex II at extremely low concentrations.Confirms AB-1 is the toxiphore and that metabolic activation is essential.[3]
Target vs. Non-Target Species LC₅₀ values for AB-1 differ by >100-fold between spider mites and key insect species.Demonstrates high selectivity towards the target pest group over other insects.[3]
Target vs. Beneficial Mites Inhibition of SDH by AB-1 is ~200-fold more potent in spider mites than in predatory mites.Explains the molecular basis for this compound's safety towards beneficial mites.[8][9]

Experimental Protocols

The characterization of AB-1 relies on specific biochemical and toxicological assays. The following sections detail the methodologies for two key experiments.

Protocol: Mitochondrial Complex II (SDH) Inhibition Assay

This assay quantifies the inhibitory effect of AB-1 on SDH activity from different sources.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AB-1 against SDH isolated from target (e.g., Tetranychus urticae) and non-target (e.g., predatory mites) organisms.

Methodology:

  • Mitochondrial Isolation:

    • Homogenize a known mass of mites (e.g., 100-200 mg) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

    • Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and perform a high-speed spin (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondrial fraction.

    • Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer (e.g., potassium phosphate buffer).

    • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • SDH Activity Measurement:

    • Prepare a reaction mixture in a 96-well plate containing assay buffer, succinate (as the substrate), and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT.

    • Add varying concentrations of AB-1 (dissolved in a suitable solvent like DMSO) to the wells. Include solvent-only controls.

    • Initiate the reaction by adding the mitochondrial suspension to each well.

    • Monitor the rate of reduction of the electron acceptor spectrophotometrically over time. The decrease in absorbance for DCPIP or the increase in absorbance for formazan (from MTT) is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each AB-1 concentration.

    • Normalize the activity relative to the solvent control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the AB-1 concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Mite_Source Source Mites (Target & Non-Target) Homogenize Homogenize in Isolation Buffer Mite_Source->Homogenize Centrifuge1 Low-Speed Centrifugation (Pellet Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Mitochondria) Centrifuge1->Centrifuge2 Resuspend Resuspend Mitochondrial Pellet Centrifuge2->Resuspend Add_Mito Add Mitochondrial Suspension to Initiate Reaction Resuspend->Add_Mito Prepare_Plate Prepare 96-well Plate: Buffer, Substrate, AB-1 Prepare_Plate->Add_Mito Measure Spectrophotometric Measurement Add_Mito->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Normalize Normalize to Control Calc_Rate->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the SDH Inhibition Assay.

Protocol: In Vitro Metabolism by Recombinant Esterase

This assay confirms that this compound is a substrate for mite esterases and is converted to AB-1.

Objective: To demonstrate the hydrolysis of this compound to AB-1 by a specific recombinant carboxylesterase (e.g., TcCCE12 from T. cinnabarinus).

Methodology:

  • Enzyme Preparation:

    • Express the target esterase gene (e.g., TcCCE12) in a suitable expression system (e.g., E. coli or baculovirus-infected insect cells).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

    • Verify the purity and concentration of the enzyme via SDS-PAGE and a protein quantification assay.

  • Hydrolysis Reaction:

    • Set up a reaction mixture containing a known concentration of the purified recombinant esterase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add this compound (substrate) to a final concentration of, for example, 50 µM.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined time course (e.g., 0, 15, 30, 60 minutes).

    • Include a control reaction with heat-inactivated enzyme or without enzyme to account for non-enzymatic degradation.

  • Sample Analysis:

    • Stop the reaction at each time point by adding an equal volume of a quenching solvent, such as ice-cold acetonitrile, which also serves to extract the compounds.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the decrease in the this compound peak area and the corresponding increase in the AB-1 peak area over time by comparing with analytical standards.

Conclusion

Metabolite AB-1 is the biologically active principle responsible for the acaricidal effects of this compound. It is formed via esterase-mediated hydrolysis within the target mite. Its potent and highly selective inhibition of mitochondrial Complex II provides a precise mechanism of action that is devastating to pest mites while maintaining a favorable safety margin for many non-target organisms, including beneficial predatory mites. Understanding the properties and mode of action of AB-1 is crucial for the effective and sustainable use of this compound in agriculture and for the rational design of future selective acaricides.

References

Methodological & Application

Application Notes and Protocols for Cyflumetofen Efficacy Testing in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting efficacy trials of the acaricide Cyflumetofen in a greenhouse setting. The following sections detail the experimental setup, application procedures, data collection, and analysis required to accurately assess the performance of this compound against key mite pests.

Introduction

This compound is a selective acaricide belonging to the beta-ketonitrile class of chemistry.[1] Its mode of action is the inhibition of the mitochondrial complex II electron transport chain, which disrupts cellular respiration in target pests, ultimately leading to paralysis and death.[2][3] This unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as Group 25, makes it a valuable tool for resistance management programs.[1][4] this compound is highly effective against spider mites of the family Tetranychidae, targeting all life stages including eggs, nymphs, and adults.[1][4] Its high selectivity ensures minimal impact on beneficial insects and predatory mites, making it compatible with Integrated Pest Management (IPM) programs.[1][5]

These protocols are designed to provide a standardized methodology for evaluating the efficacy of this compound formulations in controlled greenhouse environments.

Target Pests and Host Plants

  • Target Pests: The primary target for this compound efficacy testing is the two-spotted spider mite (Tetranychus urticae), a common and economically significant pest in greenhouse production.[5][6] Other susceptible species from the Tetranychus and Panonychus genera can also be evaluated.[7]

  • Host Plants: Common greenhouse crops that are susceptible to spider mite infestations should be used. Suitable host plants include, but are not limited to:

    • Cucumber (Cucumis sativus)[6]

    • Tomato (Solanum lycopersicum)[8]

    • Strawberry (Fragaria × ananassa)[5][8]

    • Bell Peppers (Capsicum annuum)[4]

    • Ornamental plants

Experimental Design and Setup

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental variability within the greenhouse.[9]

  • Experimental Units: Each treatment plot should consist of a group of potted plants. A minimum of 4-5 established plants per replicate is recommended.[9]

  • Replicates: Each treatment, including a control, should be replicated at least four times.[9]

  • Acclimation: Host plants should be acclimated to the greenhouse conditions for at least two weeks prior to the start of the experiment.

  • Pest Infestation: If natural infestation levels are insufficient, artificially infest the plants with a known population of the target mite species. Ensure a uniform initial infestation level across all experimental units before the first application. High nitrogen fertilization can help promote pest outbreaks.[9]

  • Greenhouse Conditions: Maintain and record standard greenhouse conditions, including temperature, relative humidity, and photoperiod, as these can influence both mite development and pesticide efficacy.

Treatment Application Protocol

  • Treatment Groups:

    • Control Group: Treated with water only or water plus the adjuvant if one is used in the treatment groups.

    • This compound Treatment Group(s): One or more concentrations of this compound. A common application rate is 13.7 fl oz per 100 gallons of water.[1] For experimental purposes, a range of concentrations can be tested, such as 0.75 ml/L and 1.0 ml/L.[6]

    • Reference Pesticide Group: A currently registered and effective acaricide for comparison.

  • Application Method:

    • Apply treatments as a foliar spray using a calibrated sprayer to ensure thorough and uniform coverage of all plant surfaces, especially the undersides of leaves where mites congregate.[1][2] A CO2 backpack sprayer with a single nozzle is a suitable option for ensuring consistent application.[9]

    • This compound is not systemic or translaminar, so direct contact with the pest is crucial for effective control.[1]

    • A non-ionic adjuvant with at least 75% surfactant may be used to improve coverage.[9]

  • Application Timing:

    • The first application should be made when mite populations reach a predetermined threshold, typically at the first sign of infestation.[1]

    • For resistance management, it is recommended to rotate to a miticide with a different mode of action after a single application of this compound. A maximum of two applications per crop cycle is generally advised.[1]

Data Collection and Efficacy Assessment

  • Sampling: Collect leaf samples from the inner plants of each replicate to avoid edge effects.[9]

  • Timing: Conduct mite counts at the following intervals:

    • 1-2 days before the first application (pre-treatment count).[9]

    • 3, 7, and 14 days after each application.[6]

  • Mite Counts: Count the number of live mites (all life stages) per leaf or a designated area on the leaf. A mite brushing machine can be used to facilitate counting.[9]

  • Efficacy Calculation: The efficacy of the treatment can be calculated using the Henderson-Tilton formula, which corrects for natural changes in the control population.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound against Tetranychus urticae on Greenhouse Cucumber

TreatmentConcentrationMean % Mite Reduction (7 Days Post-Treatment)
This compound1.0 ml/L91.5% - 96%[6]
This compound0.75 ml/L72% - 84%[6]
Spiromesifen(Standard Rate)70% - 95%[6]
Tetradifon(Standard Rate)67.25% - 73%[6]
Control(Water)(Baseline)

Data adapted from a study on greenhouse cucumbers.[6] Efficacy can vary based on environmental conditions and initial pest pressure.

Visualizations

cluster_mito Mitochondrial Respiration This compound This compound Metabolism Metabolism in Mite This compound->Metabolism Enters Mite AB1 AB-1 (Active Metabolite) Metabolism->AB1 De-esterification Mito Mitochondrion AB1->Mito ComplexII Complex II (SDH) AB1->ComplexII Inhibits ETC Electron Transport Chain ComplexII->ETC Electron Flow ATP ATP Production ETC->ATP Drives Paralysis Paralysis & Death ATP->Paralysis Depletion leads to

Caption: Mode of action of this compound in mites.

start Start setup Greenhouse Setup & Plant Acclimation start->setup infest Mite Infestation setup->infest pre_count Pre-Treatment Mite Count infest->pre_count application Treatment Application (this compound, Control, etc.) pre_count->application post_count Post-Treatment Mite Counts (3, 7, 14 days) application->post_count data_analysis Data Analysis (e.g., Henderson-Tilton) post_count->data_analysis report Report Generation data_analysis->report end End report->end

Caption: Experimental workflow for this compound efficacy trials.

References

Application Notes and Protocols for Determining Cyflumetofen LC50 Values in Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemistry.[1][2] It is a potent inhibitor of the mitochondrial electron transport chain at complex II (succinate dehydrogenase).[2] This mode of action is distinct from many other commercial acaricides, making this compound a valuable tool for resistance management programs.[3] It is highly effective against various spider mite species of the Tetranychidae family, including those that have developed resistance to other acaricides.[3] this compound demonstrates high selectivity, primarily affecting spider mites with minimal impact on insects and other non-target organisms.[2] This document provides detailed protocols for determining the median lethal concentration (LC50) of this compound against key spider mite pests in a laboratory setting.

Data Presentation

Table 1: this compound LC50 Values for Various Spider Mite Species

Pest SpeciesLife StageBioassay MethodLC50 ValueReference(s)
Tetranychus urticae (Two-spotted spider mite)Adult FemalesNot Specified2.77 µg a.i./mL[4][5]
Tetranychus urticae (Two-spotted spider mite)Adult FemalesNot Specified13.88 µg a.i./mL[1]
Tetranychus urticae (Two-spotted spider mite)AdultsNot Specified4.8 ppm[6]
Tetranychus urticae (Two-spotted spider mite)LarvaeNot Specified0.9 ppm[6]
Tetranychus urticae (Two-spotted spider mite)EggsNot Specified0.8 µg a.i./mL[7]
Panonychus citri (Citrus red mite)Adult FemalesNot Specified10.23 ppm[2][8][9][10]

Experimental Protocols

Protocol 1: Leaf Dip Bioassay for Adult Spider Mites

This protocol is adapted from general leaf dip bioassay methods for spider mites.[11][12][13]

1. Materials:

  • Technical grade this compound
  • Acetone (analytical grade)
  • Triton X-100 or similar surfactant
  • Distilled water
  • Bean or other suitable host plant leaves
  • Petri dishes (9 cm diameter)
  • Filter paper
  • Fine camel hair brush
  • Micropipettes
  • Glass vials
  • Vortex mixer
  • Stereomicroscope

2. Preparation of Test Solutions: a. Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving the required amount of technical grade active ingredient in acetone. b. Prepare a series of at least five serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface. c. A control solution containing only distilled water and surfactant should also be prepared.

3. Preparation of Leaf Discs: a. Collect fresh, untreated leaves from the host plant. b. Cut leaf discs of a uniform size (e.g., 4 cm diameter) using a leaf punch or cork borer. c. Place the leaf discs with the adaxial surface down on a layer of moistened cotton or agar in Petri dishes to maintain turgidity.

4. Mite Infestation: a. Using a fine camel hair brush, carefully transfer a known number of healthy, adult female spider mites (e.g., 20-30) onto each leaf disc. b. Allow the mites to acclimate for a short period (e.g., 1-2 hours) before treatment.

5. Treatment Application: a. Immerse each leaf disc, infested with mites, into the respective test solution for a standardized duration (e.g., 5-10 seconds).[11] b. After dipping, place the leaf discs on a paper towel to air dry. c. Once dry, return the leaf discs to the Petri dishes.

6. Incubation: a. Seal the Petri dishes with parafilm to prevent mite escape and maintain humidity. b. Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 h light:dark photoperiod).

7. Mortality Assessment: a. After 24 hours, assess mite mortality under a stereomicroscope. b. Mites are considered dead if they are unable to move when gently prodded with a fine brush.

8. Data Analysis: a. Correct the observed mortality for control mortality using Abbott's formula if control mortality is between 5% and 20%. b. Analyze the mortality data using probit analysis to determine the LC50 value, 95% confidence limits, and the slope of the concentration-mortality line.

Protocol 2: Slide Dip Bioassay for Adult Spider Mites

This method is particularly useful for assessing contact toxicity.[14]

1. Materials:

  • Same as Protocol 1, with the addition of glass microscope slides and double-sided adhesive tape.

2. Preparation of Test Solutions:

  • Follow the same procedure as in Protocol 1.

3. Mite Preparation: a. Attach a strip of double-sided adhesive tape to a clean microscope slide. b. Carefully affix adult female mites by their dorsum to the tape, ensuring their legs and mouthparts are free.

4. Treatment Application: a. Dip the slide with the attached mites into the test solution for a standardized time (e.g., 5 seconds). b. After dipping, remove the slide and allow it to air dry.

5. Incubation and Mortality Assessment: a. Place the slides in a humid chamber (e.g., a sealed container with moist filter paper). b. Incubate under controlled conditions as described in Protocol 1. c. Assess mortality after 24 hours as described in Protocol 1.

6. Data Analysis:

  • Analyze the data as described in Protocol 1.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution B Create Serial Dilutions A->B C Prepare Leaf Discs D Infest Leaf Discs with Mites C->D E Dip Infested Leaf Discs in Test Solutions D->E F Incubate under Controlled Conditions E->F G Assess Mite Mortality after 24h F->G H Correct for Control Mortality (Abbott's Formula) G->H I Perform Probit Analysis H->I J Determine LC50 Value I->J

Caption: Experimental workflow for the leaf dip bioassay to determine this compound LC50.

G This compound This compound Mitochondrion Mite Mitochondrion This compound->Mitochondrion Enters ComplexII Complex II (Succinate Dehydrogenase) This compound->ComplexII Inhibits ElectronTransport Electron Transport Chain ComplexII->ElectronTransport Part of ATP ATP Production ElectronTransport->ATP Drives CellDeath Cell Death ATP->CellDeath Cessation leads to

Caption: Mode of action of this compound as a mitochondrial complex II inhibitor.

References

Application of Cyflumetofen in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemistry, developed by Otsuka AgriTechno Co., Ltd. It offers a unique mode of action, making it a valuable tool in Integrated Pest Management (IPM) and resistance management programs.[1][2] Its high selectivity for target mite pests, coupled with its safety profile for many non-target organisms, positions it as a promising component for sustainable agriculture.[1][3] This document provides detailed application notes, experimental protocols, and supporting data for the effective use of this compound in a research and pest management context.

Mode of Action

This compound acts as a mitochondrial complex II electron transport inhibitor (MET II inhibitor), classified under IRAC Group 25A.[4][5][6] Upon contact, it is metabolized within the mite to its active form, a de-esterified metabolite known as AB-1.[3][7][8] This active metabolite potently inhibits the function of mitochondrial complex II (succinate dehydrogenase), a critical enzyme in the electron transport chain responsible for cellular respiration and ATP production.[3][7][8] The disruption of this process leads to a rapid cessation of feeding, paralysis, and ultimately, the death of the target mite.[9]

Target Pests

This compound is highly effective against various economically important spider mites of the family Tetranychidae.[1][4] Its primary targets include:

  • Two-spotted spider mite (Tetranychus urticae)[3][4]

  • Citrus red mite (Panonychus citri)[3][4]

  • European red mite (Panonychus ulmi)[3][4]

  • McDaniel spider mite (Tetranychus mcdanieli)[4]

  • Pacific spider mite (Tetranychus pacificus)[4]

  • Carmine spider mite (Tetranychus cinnabarinus)[2]

This compound is effective against all life stages of these mites, including eggs, nymphs, and adults.[9][10]

Data Presentation

Table 1: Efficacy of this compound against Target Pests (Tetranychus urticae)
ParameterValueReference
LC50 (Adult Females) 13.88 µg a.i./mL[3]
3.9 ppm[4]
LC50 (Larvae) 3.434 ppm[4]
LC50 (Eggs) 0.8 µg a.i./mL[11]
Table 2: Sublethal Effects of this compound on Tetranychus urticae
ParameterTreatmentResultReference
Intrinsic Rate of Natural Increase (r) Control0.21[3]
This compound (LC30)0.035[3]
Net Reproductive Rate (R0) Exposure to LC25 and LC50Significantly reduced[11]
Finite Rate of Increase (λ) Exposure to LC25 and LC50Significantly reduced[11]
Table 3: Toxicity of this compound to Non-Target Organisms
OrganismSpeciesParameterValueClassificationReference
Honeybee Apis melliferaContact LD50>102 µ g/bee Practically non-toxic[2]
Predatory Mite Phytoseiulus persimilisOviposition Period (Control)22.51 days-[7]
Oviposition Period (LC30)20.34 days-[7]
Intrinsic Rate of Increase (r) (Control)0.238-[7]
Intrinsic Rate of Increase (r) (LC10)0.238-[7]
Intrinsic Rate of Increase (r) (LC30)0.214-[7]
Predatory Mite Neoseiulus californicusOviposition Period (Control)22.21 days-[7]
Oviposition Period (LC30)19.66 days-[7]
Intrinsic Rate of Increase (r) (Control)0.203-[7]
Intrinsic Rate of Increase (r) (LC10)0.203-[7]
Intrinsic Rate of Increase (r) (LC30)0.223-[7]

Experimental Protocols

Protocol for Determining the LC50 of this compound against Tetranychus urticae using the Leaf-Dip Bioassay Method

Objective: To determine the median lethal concentration (LC50) of this compound required to kill 50% of a Tetranychus urticae population.

Materials:

  • This compound technical grade or formulated product

  • Distilled water

  • Triton X-100 or similar surfactant

  • Bean plants (or other suitable host plant) infested with a healthy, even-aged population of adult female T. urticae

  • Petri dishes lined with moistened filter paper

  • Beakers and graduated cylinders

  • Micropipettes

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (if using technical grade) or directly with water for formulated products.

    • Prepare a series of at least five serial dilutions of the stock solution with distilled water. Each dilution should contain a constant concentration of surfactant (e.g., 0.01%). A control solution containing only distilled water and the surfactant should also be prepared.

  • Mite Exposure:

    • Excise leaf discs (approximately 2-3 cm in diameter) from uninfested host plants.

    • Dip each leaf disc into a specific test solution for 10-20 seconds with gentle agitation to ensure complete coverage.

    • Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.

    • Place each dried, treated leaf disc, adaxial side down, onto the moistened filter paper in a Petri dish.

  • Infestation:

    • Carefully transfer a known number (e.g., 20-30) of healthy, adult female T. urticae onto each treated leaf disc using a fine camel-hair brush.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).

  • Mortality Assessment:

    • After a predetermined time (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence limits.

Protocol for Assessing the Sublethal Effects of this compound on the Life History Parameters of Predatory Mites (e.g., Phytoseiulus persimilis)

Objective: To evaluate the sublethal impact of this compound on the development, survival, and reproduction of a predatory mite species.

Materials:

  • This compound

  • Established colony of the predatory mite species

  • A culture of the target prey mite (T. urticae)

  • Experimental arenas (e.g., leaf discs on wet cotton in Petri dishes)

  • Stereomicroscope

  • Fine camel-hair brush

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Sublethal Concentrations:

    • Based on prior LC50 determination for the predatory mite, select sublethal concentrations (e.g., LC10, LC25, or LC30).

    • Prepare the test solutions as described in the LC50 protocol.

  • Exposure of Predatory Mites:

    • Treat leaf discs with the sublethal concentrations and a control solution.

    • Introduce newly emerged adult female predatory mites to the treated leaf discs, which are provisioned with an ample supply of prey mites (T. urticae in all life stages).

  • Life History Data Collection:

    • Monitor the predatory mites daily under a stereomicroscope.

    • Record the following parameters for each individual:

      • Daily survival of the adult female.

      • Daily fecundity (number of eggs laid).

      • Longevity of the adult female.

      • Developmental time of the offspring (from egg to adult).

      • Survival rate of the immature stages.

      • Sex ratio of the F1 generation.

  • Data Analysis:

    • Construct life tables for both the treated and control groups.

    • Calculate and compare key life table parameters, including:

      • Net reproductive rate (R0)

      • Intrinsic rate of increase (rm)

      • Finite rate of increase (λ)

      • Mean generation time (T)

      • Doubling time (DT)

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine significant differences between treatments.

Protocol for Mitochondrial Complex II Inhibition Assay

Objective: To biochemically confirm the inhibitory effect of this compound's active metabolite (AB-1) on mitochondrial complex II.

Materials:

  • Isolated mitochondria from a susceptible mite species (or a model organism)

  • This compound and its active metabolite (AB-1)

  • Spectrophotometer or plate reader

  • Assay buffer (e.g., containing phosphate buffer, MgCl2, and BSA)

  • Substrates: Succinate

  • Electron acceptors: Decylubiquinone, DCPIP (2,6-dichlorophenolindophenol)

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor) to isolate Complex II activity

  • Microcentrifuge tubes

  • Micropipettes

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from the target organism following established protocols (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial suspension.

  • Assay Preparation:

    • In microcentrifuge tubes or a 96-well plate, prepare reaction mixtures containing the assay buffer, isolated mitochondria, and inhibitors for other complexes (rotenone and antimycin A).

  • Inhibitor Incubation:

    • Add varying concentrations of this compound or AB-1 to the reaction mixtures. Include a control group with no inhibitor.

    • Pre-incubate the mixtures for a short period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (succinate) and the electron acceptor (decylubiquinone and DCPIP).

  • Measurement of Activity:

    • Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer or plate reader. The rate of DCPIP reduction is proportional to the activity of mitochondrial complex II.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Express the activity as a percentage of the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualization

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 This compound Action ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome c reductase) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c oxidase) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces CoQ->ComplexIII CytC->ComplexIV This compound This compound AB1 Active Metabolite (AB-1) This compound->AB1 Metabolism in Mite AB1->ComplexII Inhibition

Caption: Signaling pathway of this compound's mode of action.

G cluster_IPM Integrated Pest Management (IPM) Workflow with this compound Scouting Scouting & Monitoring (Mite Population Assessment) Threshold Action Threshold Reached? Scouting->Threshold Biocontrol Biological Control (Release/Conserve Predatory Mites) Threshold->Biocontrol No Cyflumetofen_App Apply this compound (IRAC Group 25A) Threshold->Cyflumetofen_App Yes Biocontrol->Scouting Evaluation Post-Treatment Evaluation (Efficacy & Non-Target Effects) Cyflumetofen_App->Evaluation Rotation Rotate with Different Mode of Action Acaricide Rotation->Evaluation Evaluation->Scouting Re-infestation Evaluation->Rotation Further Control Needed

Caption: Experimental workflow for IPM using this compound.

References

Application Notes and Protocols for the Quantification of Cyflumetofen and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyflumetofen is a novel acaricide effective against various mite species in agriculture. To ensure food safety and environmental monitoring, a robust and sensitive analytical method is required for the quantification of this compound and its principal metabolites in diverse matrices. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of this compound and its metabolites, including α,α,α-trifluoro-o-toluic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3). The described protocols are applicable to various sample types such as fruits, vegetables, tea, soil, and water.

Principle

The method involves the extraction of this compound and its metabolites from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering substances. The final extract is then analyzed by HPLC-MS/MS. The separation of the analytes is achieved on a C18 reversed-phase column with a gradient elution program. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Ionization is typically achieved using an electrospray ionization (ESI) source, operating in both positive and negative modes to cover all target analytes.[1][2]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water (all HPLC or LC-MS grade), Formic acid, Ammonium acetate.

  • Reagents: Anhydrous sodium sulfate, Sodium chloride, Hydrochloric acid.

  • Solid Phase Extraction (SPE) Cartridges: Graphitized carbon black (GCB) cartridges may be used for cleanup.[1][3]

  • Reference Standards: Analytical grade standards of this compound, α,α,α-trifluoro-o-toluic acid (B-1), and 2-(trifluoromethyl)benzamide (B-3) with purity ≥96%.[3]

  • Standard Solutions: Stock solutions of each analyte (e.g., 1000 mg/L) are prepared in a suitable solvent like acetonitrile and stored at low temperatures. Working standard solutions are prepared by serial dilution of the stock solutions.

2. Sample Preparation

The extraction procedure may vary slightly depending on the sample matrix.

2.1 Fruits, Vegetables, and Tea [1][3]

  • Weigh a representative homogenized sample (e.g., 4 g for fruits and vegetables, 1 g for tea) into a 50 mL centrifuge tube.[1]

  • Add 10 mL of 90% acetonitrile in water, 1.0 mL of 1 mol/L hydrochloric acid, 3 g of anhydrous sodium sulfate, and 2 g of sodium chloride.[1]

  • Vortex or shake vigorously for 2 minutes.[1]

  • Centrifuge the mixture.

  • Collect the upper acetonitrile layer for the cleanup step.

2.2 Soil and Sediment [4]

  • Weigh 5.0 g of the soil or sediment sample into a 50 mL polypropylene centrifuge tube.

  • Add 5.0 mL of acetonitrile (for soil, also add 2 mL of Milli-Q water).[4]

  • Vortex for 30 seconds and let it stand for 2 hours at room temperature.

  • Further extraction steps as per the method for plant-based matrices can be followed.

3. Cleanup

A cleanup step is often necessary to remove matrix components that can interfere with the analysis.

3.1 Dispersive Solid-Phase Extraction (d-SPE)

For many food matrices, a d-SPE cleanup using primary secondary amine (PSA) and graphitized carbon black (GCB) can be effective.[5][6]

3.2 Cartridge-Based Solid Phase Extraction (SPE) [1][3]

  • Condition a graphitized carbon black SPE cartridge with the appropriate solvent.[1][3]

  • Load the sample extract onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable solvent mixture, such as acetone and methanol (2:3, v/v).[1]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.[1]

4. HPLC-MS/MS Analysis

4.1 HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used.[1]

  • Mobile Phase: A gradient elution with a binary solvent system is typical.

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]

    • Solvent B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[7]

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[7][8]

  • Injection Volume: 5 µL.[3][7]

  • Column Temperature: Maintained at a constant temperature, for example, 35 °C.[8]

4.2 MS/MS Conditions

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Both positive (ESI+) and negative (ESI-) modes are used. This compound and its metabolite B-3 are typically detected in positive mode, while the acidic metabolite B-1 is detected in negative mode.[2]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for each analyte should be optimized.

Data Presentation

The quantitative performance of the method should be validated by assessing its linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 1: HPLC-MS/MS Parameters for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Polarity
This compound[M+H]+Optimized valueOptimized valuePositive
B-1 (α,α,α-trifluoro-o-toluic acid)[M-H]-Optimized valueOptimized valueNegative
B-3 (2-(trifluoromethyl)benzamide)[M+H]+Optimized valueOptimized valuePositive

Note: The specific m/z values for precursor and product ions need to be determined empirically on the specific mass spectrometer being used.

Table 2: Method Validation Data for this compound and its Metabolites in various matrices.

AnalyteMatrixLinearity Range (µg/L)LOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)
This compoundApple10-500>0.990.1-2.90.1-2.978.2-93.02.8-14
Soybean10-500>0.990.1-2.90.1-2.978.2-93.02.8-14
Tea10-500>0.990.1-2.90.1-2.978.2-93.02.8-14
B-1Apple10-500>0.990.1-2.90.1-2.978.2-93.02.8-14
Soybean10-500>0.990.1-2.90.1-2.978.2-93.02.8-14
Tea10-500>0.990.1-2.90.1-2.978.2-93.02.8-14

Data compiled from literature, specific values may vary based on instrumentation and matrix.[1] Recoveries were generally found to be in the range of 76.3% to 101.5% with relative standard deviations between 1.2% and 11.8% for various fruits, soil, and water samples.[5] For a wider range of plant and animal samples, average recoveries were reported between 79.3% and 117.6% with RSDs below 7.6%.[2] The limits of quantification (LOQs) typically range from 0.7 to 9.8 µg/kg.[2]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Fruits, Vegetables, Soil, etc.) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile, HCl, Salts) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Extract Supernatant Collection Centrifugation->Extract SPE Solid Phase Extraction (SPE) (e.g., Graphitized Carbon Black) Extract->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MSMS MS/MS Detection (ESI+/-, MRM) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Metabolic_Pathway This compound This compound Metabolite_B1 α,α,α-trifluoro-o-toluic acid (B-1) This compound->Metabolite_B1 Hydrolysis Metabolite_B3 2-(trifluoromethyl)benzamide (B-3) This compound->Metabolite_B3 Metabolic Transformation Glycoside Glycoside of B-1 Metabolite_B1->Glycoside Conjugation

Caption: Simplified metabolic pathway of this compound.

References

Application Notes: Techniques for Studying Sublethal Effects of Cyflumetofen on Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyflumetofen is a novel acaricide belonging to the benzoylacetonitrile class of chemistry, developed for the effective control of various mite species, including those from the Tetranychus and Panonychus genera.[1][2] Its unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[2][3] Beyond direct mortality, sublethal concentrations of pesticides can significantly impact the physiology, behavior, and population dynamics of target pests.[4][5] Studying these sublethal effects is crucial for a comprehensive understanding of an acaricide's total impact and for developing more sustainable and effective pest control strategies.[4] These application notes provide detailed protocols and data presentation guidelines for researchers investigating the sublethal effects of this compound on mite populations.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial complex II (succinate dehydrogenase) in the electron transport chain.[1][2][6] Upon entering the mite's body, this compound is metabolized into its de-esterified form, AB-1, which is a significantly more potent inhibitor of complex II.[6][7] This inhibition disrupts cellular respiration by interrupting ATP production, leading to energy depletion, paralysis, and eventual death of the mite.[3][7] This mechanism is distinct from many other commercial acaricides, reducing the likelihood of cross-resistance.[3][7]

cluster_mite Mite Body cluster_mitochondrion Mitochondrion This compound This compound (Pro-acaricide) Metabolism Metabolism (De-esterification) This compound->Metabolism AB1 AB-1 (Active Metabolite) Metabolism->AB1 ComplexII Complex II (Succinate Dehydrogenase) AB1->ComplexII Inhibits ETC Electron Transport Chain ATP ATP Production (Energy) ComplexII->ATP Leads to

Caption: this compound's metabolic activation and mitochondrial target.

Experimental Protocols

Protocol 1: Age-Stage, Two-Sex Life Table Analysis

This protocol is the cornerstone for assessing the sublethal effects of this compound on the demographic parameters of a mite population.[4][5] It involves tracking a cohort of individuals from egg to death to measure survival, development, and reproduction.

1. Mite Rearing and Host Plant Cultivation:

  • Mite Colony: Establish and maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants, Phaseolus vulgaris).

  • Environmental Conditions: Rear mites under controlled laboratory conditions, typically at 25 ± 2°C, 60 ± 5% relative humidity (RH), and a 16:8 (L:D) hour photoperiod to ensure consistent development.[4][8]

  • Synchronization: To obtain a cohort of same-aged individuals, place a group of adult female mites on fresh, detached leaves for a limited period (e.g., 24 hours) for oviposition. Remove the adult females, leaving behind eggs of a known age.

2. Preparation of Sublethal this compound Concentrations:

  • Stock Solution: Prepare a stock solution of a commercial formulation of this compound in distilled water.

  • Serial Dilutions: Create a series of dilutions from the stock solution to establish the desired sublethal concentrations (e.g., LC10, LC20, LC30). These concentrations are typically predetermined through preliminary dose-response bioassays (probit analysis).[9] A control group treated only with distilled water (and any solvent/surfactant used) is essential.

3. Bioassay (Leaf Disc Method):

  • Leaf Disc Preparation: Prepare leaf discs (e.g., 2 cm diameter) from the host plant and place them upside down on a water-saturated cotton or sponge base in a Petri dish to maintain turgidity.

  • Treatment Application: Immerse the leaf discs in the respective this compound dilutions or the control solution for approximately 10-30 seconds. Allow the discs to air dry completely.

  • Mite Introduction: Once the eggs from the synchronized cohort are about to hatch, carefully transfer one egg onto each treated leaf disc using a fine brush.

4. Data Collection:

  • Daily Observations: Observe each individual mite daily under a stereomicroscope.

  • Record Keeping: For each individual, record the following:

    • Survival (alive or dead).

    • Developmental stage (egg, larva, protonymph, deutonymph, adult).

    • For adult females, record the number of eggs laid daily (fecundity).

  • Longevity: Continue daily observations until the death of the last individual to determine adult longevity.

5. Data Analysis:

  • Software: Analyze the raw data using specialized age-stage, two-sex life table software (e.g., TWOSEX-MSChart).[9]

  • Key Parameters: This analysis will yield critical demographic parameters, including:

    • Age-Stage Specific Survival Rate (s_xj): The probability that an individual will survive to age x and stage j.

    • Fecundity (f_xj): The number of offspring produced by a female at age x.

    • Intrinsic Rate of Increase (r): The instantaneous rate of population growth.[4][8]

    • Finite Rate of Increase (λ): The multiplication factor of the population per unit of time.[8][9]

    • Net Reproductive Rate (R0): The average number of offspring produced by a female during her lifetime.[8][9]

    • Mean Generation Time (T): The average time from the birth of a parent to the birth of its offspring.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Mite Colony Synchronization E Introduce Synchronized Eggs A->E B Prepare Sublethal Concentrations (LCx) D Treat Leaf Discs B->D C Prepare Leaf Disc Arenas C->D D->E F Daily Observation (Survival, Development, Fecundity) E->F G Compile Raw Life History Data F->G H Analyze with Age-Stage, Two-Sex Life Table Software G->H I Calculate Population Parameters (r, λ, R0, T) H->I

Caption: Workflow for a sublethal effects life table study.

Data Presentation

Quantitative data from life table studies should be summarized in clear, structured tables to facilitate comparison between different sublethal concentrations and the control group.

Table 1: Sublethal Effects of this compound on Life Table Parameters of Tetranychus urticae

ConcentrationFecundity (eggs/female)Intrinsic Rate of Increase (r)Net Reproductive Rate (R0)Finite Rate of Increase (λ)Reference(s)
Control 57.960.24--[4]
LC10 36.55---[4]
LC20 42.26---[4]
LC30 -0.20--[4]
Control -0.21--[8]
LC30 -0.035--[8]
Control --99.96-[10]
LC25 ----[9]
LC50 ----[9]

Note: Dashes (-) indicate data not provided in the cited source for that specific parameter and concentration.

Table 2: Sublethal Effects of this compound on Life Table Parameters of Panonychus citri

ConcentrationFecundity (eggs/female)Intrinsic Rate of Increase (r)Net Reproductive Rate (R0)Finite Rate of Increase (λ)Reference(s)
Control -0.183--[11][12]
LC20 -0.156--[11][12]

Note: Sublethal concentrations of this compound have been shown to significantly reduce key demographic parameters such as fecundity and the intrinsic rate of increase in both T. urticae and P. citri.[4][8][11][12] These effects can lead to slower population growth in subsequent generations.[8][11]

References

Application Note: Preparation of Cyflumetofen Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyflumetofen is a potent acaricide that functions as a mitochondrial complex II inhibitor, making it a valuable tool for research in toxicology, pest management, and mitochondrial function.[1][2][3] For reliable and reproducible in vitro experimental results, the proper preparation of stock solutions is a critical first step. This document provides detailed protocols for preparing this compound stock solutions and subsequent working solutions for use in various cell-based assays. Key considerations include the compound's low aqueous solubility and the selection of appropriate organic solvents to ensure complete dissolution and stability.[4][5][6]

Physicochemical Properties

A summary of this compound's relevant properties is presented below. This data is essential for accurate calculations and handling.

PropertyValueSource
Molecular Formula C₂₄H₂₄F₃NO₄[4]
Molecular Weight 447.45 g/mol [4]
Appearance White powder/solid[3][5]
Aqueous Solubility 0.0281 mg/L (at 20°C, pH 7)[5]
Organic Solvent Solubility Acetone: 500,000 mg/L; Soluble in Acetonitrile and DMSO[2][5][7][8]

Materials and Equipment

  • This compound powder (≥98% purity)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous acetonitrile (optional, for specific applications)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.

  • Avoid inhalation of the powder and direct contact with skin or eyes.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing a this compound stock solution.

Cyflumetofen_Stock_Prep_Workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh 1. Accurately weigh This compound powder start->weigh calculate 2. Calculate required solvent volume for target concentration weigh->calculate add_solvent 3. Add appropriate solvent (e.g., DMSO) to the powder calculate->add_solvent dissolve 4. Vortex vigorously to mix add_solvent->dissolve check Is powder fully dissolved? dissolve->check sonicate 5. Use ultrasonic bath for 5-10 min (if needed) check->sonicate No aliquot 6. Aliquot into sterile, light-protected vials check->aliquot Yes sonicate->dissolve store 7. Store at recommended temperature aliquot->store finish End store->finish

Caption: Workflow for preparing this compound stock solution.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

  • Calculation:

    • Determine the mass of this compound needed. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 447.45 g/mol = 0.00447 g

    • Mass (mg) = 4.47 mg

  • Weighing:

    • Tare a sterile, dry 1.5 mL microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh approximately 4.5 mg of this compound powder directly into the tared container. Record the exact mass.

  • Solvent Addition:

    • Recalculate the precise volume of DMSO needed based on the actual mass recorded.

    • Volume (mL) = [Mass (mg) / 447.45 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is difficult, place the vial in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C.[9]

  • Storage:

    • To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) vials.[9]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots as recommended in Table 2.

Protocol: Preparation of Working Solutions for Cell Culture

Stock solutions must be diluted to final working concentrations for experiments. It is crucial to maintain a consistent, low final solvent concentration (e.g., ≤0.5% DMSO) across all treatments, including vehicle controls, to avoid solvent-induced artifacts.[7][10]

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to prepare intermediate concentrations.

    • For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 10 µL of stock into 990 µL of medium).

  • Final Dosing:

    • Add the appropriate volume of the intermediate working solution to your assay wells to achieve the final desired concentration.

    • Example: To achieve a final concentration of 1 µM in a well containing 200 µL of cells and medium, you could add 2 µL of a 100 µM intermediate solution. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., 0.1% DMSO in the example above). This is essential for accurately assessing the effect of the compound.[7]

Data Summary: Solvents and Storage Conditions

SolventSolubility InformationRecommended Stock ConcentrationStorage TemperatureStability Period
DMSO Commonly used for in vitro assays.[7]10 mM - 50 mg/mL-20°C1 month[2][9]
-80°C6 months[2][9]
Acetonitrile Used for analytical standards and formulations.[7][8][11]150 - 350 mg/L (for analytical standards)[8]Room Temperature (short-term); Cold & Dark (long-term)Stable for 36 months under cold, dark conditions.[8]
Ethanol Mentioned as a solvent control in an ER-binding assay.[7]Assay-dependentNot specifiedNot specified

References

Troubleshooting & Optimization

Technical Support Center: Investigating Cyflumetofen Resistance in Tetranychus urticae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying cyflumetofen resistance mechanisms in the two-spotted spider mite, Tetranychus urticae.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in Tetranychus urticae?

A1: The two primary mechanisms are metabolic resistance and target-site insensitivity.

  • Metabolic Resistance: This involves the detoxification of this compound by metabolic enzymes before it can reach its target site. Key enzyme families implicated are Cytochrome P450 monooxygenases (P450s), Carboxylesterases (CarEs), and UDP-glucuronosyltransferases (UGTs).[1][2][3] Studies have shown that in this compound-resistant strains, the activity of P450s significantly increases, while the activities of UGTs and CarEs may decrease.[1][2] Specific genes, such as TuCCE46 (a carboxyl/cholinesterase) and certain P450s, have been found to be upregulated in resistant populations.[1][2]

  • Target-Site Resistance: This involves mutations in the molecular target of this compound, which is Complex II (succinate dehydrogenase or SDH) of the mitochondrial electron transport chain.[3][4][5] A specific mutation, H258L in subunit B of Complex II, has been identified in a this compound-resistant field population.[3][6]

Q2: How is this compound activated and what is its mode of action?

A2: this compound is a pro-acaricide, meaning it is converted into its active form within the mite's body. It is metabolized into a de-esterified form (AB-1), which is a potent inhibitor of mitochondrial Complex II.[4][7] This inhibition disrupts cellular respiration, leading to paralysis and death of the mite.[5]

Q3: Are there known instances of cross-resistance between this compound and other acaricides?

A3: Yes, cross-resistance has been observed. For instance, strains resistant to etoxazole or pyridaben have shown cross-resistance to this compound.[8] This is often linked to the involvement of P450s in the detoxification of multiple acaricides.[8]

Troubleshooting Guides

Guide 1: Bioassay - Determining this compound Susceptibility Levels

Issue: Inconsistent mortality rates or high control mortality in this compound bioassays.

Possible Causes & Solutions:

  • Mite Escape: T. urticae often attempts to escape from treated surfaces, leading to inaccurate mortality assessment.

    • Solution: Utilize the slide-dip method.[1] In this method, adult female mites are affixed by their dorsal surface to double-sided tape on a microscope slide, preventing escape while leaving their legs and mouthparts free.[1]

  • Improper Acaricide Concentration Range: The selected concentrations may be too high or too low to generate a reliable dose-response curve.

    • Solution: Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the approximate LC50. Based on these results, select a series of 5-7 concentrations that are expected to cause between 10% and 90% mortality.

  • Health of the Mite Colony: Unhealthy or stressed mites can show increased susceptibility to acaricides.

    • Solution: Ensure the mite colony is maintained on healthy, pesticide-free host plants under optimal environmental conditions (e.g., 26±2°C, 60±5% R.H.). Use adult females of a uniform age for bioassays.

Guide 2: Synergism Assay - Investigating Metabolic Resistance

Issue: No significant synergistic effect is observed with PBO or DEF in a resistant strain.

Possible Causes & Solutions:

  • Incorrect Synergist Concentration: The concentration of the synergist may be too low to effectively inhibit the target enzymes or too high, causing direct toxicity.

    • Solution: Determine the maximum non-toxic concentration of each synergist (e.g., piperonyl butoxide - PBO for P450s; S,S,S-tributyl phosphorotrithioate - DEF for esterases) through preliminary bioassays. Use this concentration for the synergism assays.

  • Alternative Resistance Mechanisms: The primary resistance mechanism may not be metabolic, or it may involve enzymes not inhibited by PBO or DEF (e.g., GSTs, UGTs).

    • Solution: Investigate other resistance mechanisms. Sequence the target site (Complex II subunits) to check for mutations. Perform enzyme activity assays for a broader range of detoxification enzymes. A study has suggested that a glutathione-S-transferase, TuGSTd05, can directly metabolize this compound.[1]

  • Downregulation of Certain Enzymes: In some this compound-resistant strains, a decrease in the activity of CarEs has been observed.[1][2] Pre-treatment with an esterase inhibitor like DEF might counterintuitively decrease the toxicity of this compound in such populations.[3][6]

    • Solution: Carefully analyze the results. A lack of synergism or even an antagonistic effect with DEF could point towards a downregulation-based resistance mechanism.

Guide 3: Gene Expression Analysis - Quantifying Detoxification Gene Upregulation

Issue: High variability in qRT-PCR results for detoxification genes.

Possible Causes & Solutions:

  • Poor RNA Quality: Degraded RNA will lead to unreliable cDNA synthesis and amplification.

    • Solution: Use a robust RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding with cDNA synthesis.

  • Inappropriate Reference Genes: The expression of selected reference genes may be unstable under the experimental conditions.

    • Solution: Validate a set of candidate reference genes for your specific T. urticae strains and experimental conditions. Use software like geNorm or NormFinder to determine the most stable reference genes.

  • Primer Inefficiency: Poorly designed primers can lead to inaccurate quantification.

    • Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis. The efficiency should be between 90% and 110%.

Quantitative Data Summary

Table 1: this compound Resistance Levels in Tetranychus urticae

StrainLC50 (mg/L)Resistance Ratio (RR)Reference
Susceptible (Lab_SS)6.02-[2]
Resistant (R_cfm)707.95117.60[2]
Extremely Resistant Field Population-1722[3][6]

Table 2: Changes in Detoxification Enzyme Activity in a this compound-Resistant (R_cfm) Strain Compared to a Susceptible Strain

Enzyme FamilyChange in ActivityReference
Cytochrome P450 monooxygenases (P450s)Significantly Increased[1][2]
Carboxylesterases (CarEs)Significantly Decreased[1][2]
UDP-glucuronosyltransferases (UGTs)Significantly Decreased[1][2]

Table 3: Differential Expression of Key Genes in a this compound-Resistant (R_cfm) Strain

GeneFold ChangeRegulationReference
TuCCE463.37Upregulated[1][2]
CYP392E7-Downregulated[1][2]

Experimental Protocols

Protocol 1: Slide-Dip Bioassay for this compound
  • Preparation of Mites: Attach a 2 x 2 cm piece of double-sided adhesive tape to a glass microscope slide.[1] Carefully affix 30 adult female mites to the tape by their dorsal surface, ensuring their legs and mouthparts are not stuck.[1]

  • Preparation of Acaricide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., 40% acetone and water v/v).[1] Perform serial dilutions to obtain the desired test concentrations. A control solution (solvent only) must be included.

  • Mite Exposure: Dip the slides with the attached mites into the respective acaricide solutions for a standardized period (e.g., 5 seconds).

  • Incubation: Place the slides in a controlled environment (e.g., 26±2°C, 60±5% R.H., 16:8 L:D photoperiod).

  • Mortality Assessment: Assess mite mortality after a specific time point (e.g., 48 hours) under a stereomicroscope. Mites that do not respond when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 values using probit analysis.

Protocol 2: Synergism Assay
  • Determine Maximum Non-Toxic Concentration of Synergist: Perform a bioassay as described above with the synergist alone (e.g., PBO, DEF) to determine the highest concentration that does not cause significant mortality.

  • Pre-treatment with Synergist: Expose mites to the maximum non-toxic concentration of the synergist for a defined period (e.g., 1-2 hours) before acaricide exposure.

  • Acaricide Bioassay: Conduct the this compound bioassay as described above on the synergist-pre-treated mites.

  • Data Analysis: Calculate the LC50 of this compound with the synergist. The synergism ratio (SR) is calculated as: SR = LC50 of this compound alone / LC50 of this compound + synergist. An SR > 2 is generally considered indicative of synergism.

Protocol 3: qRT-PCR for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from a pooled sample of adult female mites from both susceptible and resistant strains using a suitable kit or protocol (e.g., TRIzol).

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Design specific primers for the target detoxification genes and validated reference genes.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Data Analysis: Calculate the relative expression levels of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method, normalized to the expression of the stable reference genes.

Visualizations

Cyflumetofen_Metabolic_Resistance cluster_mite Tetranychus urticae cluster_detox Detoxification Pathway (Upregulated in Resistant Mites) Cyflumetofen_in This compound (Pro-acaricide) Active_Metabolite AB-1 (Active Metabolite) Cyflumetofen_in->Active_Metabolite Metabolism Mitochondrion Mitochondrion (Target Site) Active_Metabolite->Mitochondrion Inhibits Complex II P450 P450s Active_Metabolite->P450 Detoxification Detoxified_Metabolite Detoxified Metabolite Excretion Excretion Detoxified_Metabolite->Excretion P450->Detoxified_Metabolite

Caption: Metabolic resistance pathway to this compound in T. urticae.

Target_Site_Resistance cluster_susceptible Susceptible Mite cluster_resistant Resistant Mite Active_Metabolite_S Active Metabolite (AB-1) Complex_II_S Mitochondrial Complex II (Wild Type) Active_Metabolite_S->Complex_II_S Binds to target site Inhibition_S Inhibition of Respiration Complex_II_S->Inhibition_S Active_Metabolite_R Active Metabolite (AB-1) Complex_II_R Mitochondrial Complex II (e.g., H258L Mutation) Active_Metabolite_R->Complex_II_R Reduced binding affinity No_Inhibition_R Reduced Inhibition Complex_II_R->No_Inhibition_R

Caption: Target-site resistance to this compound in T. urticae.

Experimental_Workflow cluster_interpretation Interpretation start Start: Suspect Resistance bioassay Step 1: Bioassay (Determine LC50 & RR) start->bioassay synergism Step 2: Synergism Assay (PBO/DEF) bioassay->synergism gene_expression Step 3: Gene Expression (qRT-PCR/RNA-seq) synergism->gene_expression target_sequencing Step 4: Target-Site Sequencing (SDH Subunits) synergism->target_sequencing metabolic Metabolic Resistance (High RR, Synergism, Gene Upregulation) synergism->metabolic target_site Target-Site Resistance (High RR, No Synergism, Mutation Found) synergism->target_site gene_expression->metabolic multiple Multiple Resistance (Combination of factors) target_sequencing->target_site

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Cyflumetofen Detoxification in Resistant Mites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the detoxification pathways of Cyflumetofen in resistant mite strains. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in mites?

A1: Resistance to this compound in mites is multifactorial, primarily involving metabolic detoxification and, to a lesser extent, target-site insensitivity.[1][2] The main metabolic pathways include enhanced activity of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and alterations in Carboxylesterase (CCE) activity.[1][3][4][5] Target-site mutations in the succinate dehydrogenase (SDH) enzyme, the molecular target of this compound, have also been identified.[2][4][5]

Q2: How is this compound activated in mites, and how does this relate to resistance?

A2: this compound is a pro-acaricide, meaning it is converted into its biologically active form within the mite.[3][6][7] Carboxylesterases (CCEs) hydrolyze this compound into its de-esterified and more toxic metabolite, AB-1, which then inhibits mitochondrial complex II.[2][6][8] Consequently, a mechanism of resistance can involve the downregulation of specific CCEs, leading to reduced activation of this compound and lower toxicity.[4][5][6]

Q3: What role do Cytochrome P450 monooxygenases (P450s) play in this compound resistance?

A3: P450s are a major family of detoxification enzymes involved in this compound resistance.[1][9] Synergist assays using P450 inhibitors have demonstrated their role in reducing the efficacy of this compound in resistant strains.[4][5] Transcriptomic studies have identified the upregulation of several P450 genes, such as CYP392A1 and CYP392A2p, in this compound-resistant mite populations.[7]

Q4: Are Glutathione S-transferases (GSTs) involved in the detoxification of this compound?

A4: Yes, GSTs are significantly involved in the detoxification of this compound and are considered key factors in mediating resistance in some mite strains.[1][10][11] Studies have shown that specific GST genes, such as TuGSTd05 in Tetranychus urticae and TCGSTM4 in Tetranychus cinnabarinus, are upregulated in resistant populations.[3][10][12] These enzymes likely detoxify this compound by conjugating it with glutathione.[10]

Q5: Can target-site mutations confer resistance to this compound?

A5: While metabolic detoxification is the predominant mechanism, target-site mutations can also contribute to this compound resistance. A notable example is the H258L substitution in subunit B of the mitochondrial complex II (succinate dehydrogenase), which has been identified in a resistant field population of Tetranychus urticae.[4][5] However, the direct impact of this specific mutation on this compound efficacy is still under investigation.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent LC50 values in this compound bioassays with a suspected resistant mite strain.

  • Possible Cause 1: Heterogeneous resistance levels in the mite population.

    • Troubleshooting Step: Isolate and establish isofemale lines from the field population to obtain genetically homogenous colonies for bioassays. This will help in determining if the variability is due to a mix of susceptible and resistant individuals.

  • Possible Cause 2: Fluctuation in the expression of detoxification genes.

    • Troubleshooting Step: Standardize the age and life stage of the mites used in the bioassays, as gene expression can vary with developmental stage. Ensure consistent rearing conditions (temperature, humidity, photoperiod, and host plant) as these can influence enzyme activity.

  • Possible Cause 3: Instability of the resistance.

    • Troubleshooting Step: Periodically re-select the resistant strain with this compound to maintain a stable level of resistance. If resistance is lost over generations without selection pressure, it may indicate a fitness cost associated with the resistance mechanisms.

Issue 2: Synergist assays with P450 inhibitors (e.g., PBO) do not significantly increase this compound toxicity in a resistant strain.

  • Possible Cause 1: Other detoxification pathways are more dominant.

    • Troubleshooting Step: The resistance may be primarily mediated by other enzyme families like GSTs or CCEs. Conduct synergist assays with inhibitors specific to these enzymes, such as DEM for GSTs and DEF for CCEs.

  • Possible Cause 2: The specific P450s involved are not effectively inhibited by the chosen synergist.

    • Troubleshooting Step: While PBO is a broad-spectrum P450 inhibitor, its efficacy can vary against different P450 enzymes. Consider using other P450 inhibitors. More definitively, perform transcriptomic analysis (RNA-seq) followed by qRT-PCR to identify which specific P450 genes are overexpressed in the resistant strain.

  • Possible Cause 3: Target-site resistance is the primary mechanism.

    • Troubleshooting Step: Sequence the genes encoding the subunits of mitochondrial complex II (SDHB, SDHC, SDHD) to check for known or novel mutations associated with resistance to METI acaricides.

Quantitative Data Summary

Table 1: this compound Resistance Ratios in a Resistant Strain of Tetranychus urticae

StrainLC50 (mg/L)Resistance Ratio (RR)
Susceptible (Lab_SS)6.021.0
Resistant (R_cfm)>1000>166

Data adapted from a study on Tetranychus urticae.[3]

Table 2: Relative Expression of Detoxification Genes in a this compound-Resistant Tetranychus urticae Strain (R_cfm) Compared to a Susceptible Strain (Lab_SS)

GeneGene FamilyFold Change in Resistant Strain
TuCCE46Carboxylesterase (CCE)3.37
TuCCE70Carboxylesterase (CCE)Upregulated
CYP392A2pCytochrome P450 (P450)Upregulated
CYP392A1Cytochrome P450 (P450)Upregulated
CYP392E7Cytochrome P450 (P450)Downregulated

Data compiled from transcriptomic and qRT-PCR analyses.[3][7]

Table 3: Enzyme Activities in this compound-Resistant (R_cfm) and Susceptible (Lab_SS) Strains of Tetranychus urticae

Enzyme FamilyActivity in R_cfm vs. Lab_SS
UDP-glucuronosyltransferases (UGTs)Significantly Decreased
Carboxylesterases (CarEs)Significantly Decreased
Cytochrome P450 monooxygenases (P450s)Significantly Increased
Glutathione-S-transferases (GSTs)No Significant Difference

Based on ELISA results.[3]

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Determining this compound LC50
  • Preparation of Acaricide Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Make a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to obtain at least five to seven concentrations.

  • Leaf Disc Preparation: Cut fresh bean leaf discs (approximately 2 cm in diameter) and dip them into the respective acaricide solutions for 10 seconds.

  • Drying: Allow the treated leaf discs to air-dry completely on a filter paper.

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on a wet cotton pad in a petri dish. Transfer 20-30 adult female mites onto each leaf disc.

  • Incubation: Incubate the petri dishes at 25 ± 1°C, 60-70% relative humidity, and a 16:8 h (L:D) photoperiod.

  • Mortality Assessment: Record mite mortality after 24 or 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data using Abbott's formula if control mortality is between 5% and 20%. Analyze the data using probit analysis to calculate the LC50 values.

Protocol 2: Synergism Assay to Investigate Detoxification Enzyme Involvement
  • Synergist Preparation: Prepare solutions of synergists such as piperonyl butoxide (PBO) for P450s, S,S,S-tributyl phosphorotrithioate (DEF) for esterases, and diethyl maleate (DEM) for GSTs. The concentration of the synergist should be non-lethal to the mites.

  • Pre-treatment: Expose adult female mites to the synergist solution for a defined period (e.g., 1-2 hours) using a leaf-dip or spray method.

  • Acaricide Treatment: After the pre-treatment, expose the synergist-treated mites to various concentrations of this compound as described in the bioassay protocol.

  • Data Collection and Analysis: Calculate the LC50 of this compound in the presence of the synergist. The synergism ratio (SR) is calculated as: SR = LC50 of this compound alone / LC50 of this compound + synergist. An SR value greater than 2 is generally considered indicative of synergism.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from a pooled sample of adult female mites from both resistant and susceptible strains using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design specific primers for the target detoxification genes and a reference gene (e.g., actin or GAPDH) for normalization.

  • qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the 2^-ΔΔCt method to calculate the relative expression levels of the target genes in the resistant strain compared to the susceptible strain.

Visualizations

cluster_activation Activation Pathway cluster_detoxification Detoxification Pathways in Resistant Mites cluster_target Target Site and Resistance This compound This compound (Pro-acaricide) CCE_activation Carboxylesterases (CCEs) This compound->CCE_activation Hydrolysis AB1 AB-1 (Active Metabolite) CCE_activation->AB1 P450s P450s (e.g., CYP392A1, CYP392A2p) NonToxic_Metabolites Non-toxic Metabolites P450s->NonToxic_Metabolites GSTs GSTs (e.g., TuGSTd05, TCGSTM4) GSTs->NonToxic_Metabolites CCE_downregulation Downregulated CCEs Cyflumetofen_detox This compound Cyflumetofen_detox->P450s Metabolism Cyflumetofen_detox->GSTs Conjugation Cyflumetofen_detox->CCE_downregulation Reduced Hydrolysis MitoComplexII Mitochondrial Complex II (SDH) TargetMutation Target-Site Mutation (e.g., H258L in SDHB) MitoComplexII->TargetMutation Reduced Sensitivity AB1_target AB-1 AB1_target->MitoComplexII Inhibition

Caption: Overview of this compound activation and resistance pathways.

cluster_workflow Experimental Workflow for Resistance Analysis start Collect Mite Population bioassay Perform Leaf-Dip Bioassay start->bioassay calculate_lc50 Calculate LC50 and Resistance Ratio bioassay->calculate_lc50 synergism Conduct Synergism Assays (PBO, DEF, DEM) calculate_lc50->synergism molecular_analysis Molecular Analysis synergism->molecular_analysis rna_seq RNA-seq molecular_analysis->rna_seq gene_sequencing Target Gene Sequencing (SDH) molecular_analysis->gene_sequencing q_pcr qRT-PCR Validation rna_seq->q_pcr conclusion Identify Resistance Mechanisms q_pcr->conclusion gene_sequencing->conclusion

Caption: Workflow for investigating this compound resistance mechanisms.

References

Strategies to overcome or delay Cyflumetofen resistance in mites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cyflumetofen resistance in mites.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a pro-acaricide belonging to the beta-ketonitrile derivative chemical class.[1] It is not active in its original form. After application, it is metabolized within the mite to its active de-esterified form, AB-1.[2][3] This active metabolite, AB-1, acts as a mitochondrial complex II (succinate dehydrogenase - SDH) inhibitor in the mitochondrial electron transport chain.[2][3][4][5][6] This inhibition disrupts cellular respiration, leading to a loss of motor coordination, paralysis, and eventual death of the mite.[4] this compound is classified under IRAC (Insecticide Resistance Action Committee) Mode of Action Group 25A.[1]

Q2: What are the primary mechanisms of this compound resistance in mites?

Two primary mechanisms of resistance to this compound have been identified in mite populations:

  • Metabolic Resistance: This involves the alteration of detoxification enzyme activities.

    • Increased activity of Cytochrome P450 monooxygenases (P450s): P450s can detoxify this compound or its active metabolite, AB-1.[6][7][8] The overexpression of specific P450 genes, such as CYP389C16, has been linked to cross-resistance between this compound and pyridaben.[9]

    • Involvement of other detoxification enzymes: Studies have also implicated UDP-glucuronosyltransferases (UGTs) and Glutathione-S-transferases (GSTs) in this compound resistance.[10][11] For instance, the synergist 5-nitrouracil (5-Nul) has been shown to enhance this compound toxicity, suggesting UGT involvement.[2]

    • Downregulation of carboxylesterases (CarEs): Since this compound is a pro-acaricide that requires activation by esterases, a decrease in the activity of certain CarEs can lead to reduced conversion to the toxic AB-1 form, thus conferring resistance.[6][8] However, some studies have also noted an upregulation of certain CarE genes, like TuCCE46, in resistant strains, suggesting a complex role for this enzyme family.[10]

  • Target-Site Resistance: This involves mutations in the gene encoding the target protein, succinate dehydrogenase (SDH).

    • Mutations in the subunits of the SDH enzyme can prevent the binding of the active metabolite AB-1. Known mutations include H258L, I260T, and I260V in subunit B (SDHB), and S56L in subunit C (SDHC).[2][8] The combination of I260V and S56L can lead to very high levels of resistance.[2]

Q3: Is there cross-resistance between this compound and other acaricides?

Yes, cross-resistance has been observed. Mite populations resistant to this compound have shown resistance to other acaricides, and vice-versa.

  • Pyridaben: A high level of cross-resistance between this compound and pyridaben has been documented.[9][12] This is thought to be mediated by the overexpression of detoxification enzymes like CYP389C16 that can metabolize both compounds.[9]

  • Cyenopyrafen: Cross-resistance to cyenopyrafen, another complex II inhibitor, has been detected in field strains.[7]

  • Other Acaricides: An etoxazole-resistant strain of Tetranychus urticae has shown cross-resistance to this compound.[13]

Interestingly, a laboratory-selected strain of Tetranychus urticae highly resistant to this compound displayed negative cross-resistance to cyenopyrafen, meaning it was more susceptible to cyenopyrafen than the susceptible strain.[7]

Q4: What strategies can be employed in a laboratory setting to overcome or delay this compound resistance?

Several strategies can be investigated to manage this compound resistance in experimental mite populations:

  • Rotation with Acaricides Having Different Modes of Action: This is a cornerstone of resistance management.[14][15] Avoid the continuous application of this compound or other Group 25A acaricides. Instead, rotate with compounds from different IRAC groups.

  • Use of Synergists to Investigate Resistance Mechanisms: Synergists can help identify the class of detoxification enzymes involved in resistance.

    • Piperonyl butoxide (PBO): An inhibitor of P450s.

    • S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.

    • 5-nitrouracil (5-Nul): An inhibitor of UGTs.[2]

  • Integrated Pest Management (IPM) Approaches: While primarily for field application, the principles of IPM can be adapted for laboratory colony management to reduce selection pressure. This includes the use of biological control agents and maintaining refugia of susceptible mites.[5][16]

  • Monitoring Resistance Levels: Regularly monitor the LC50 values of your mite colonies to detect shifts in susceptibility to this compound.

Troubleshooting Guides

Issue 1: I am observing a gradual decrease in the efficacy of this compound in my mite colony.

  • Possible Cause: Development of resistance in the mite population.

  • Troubleshooting Steps:

    • Confirm Resistance: Conduct a dose-response bioassay to determine the current LC50 of your colony and compare it to the baseline LC50 of a known susceptible strain. A significant increase in the LC50 value indicates resistance.

    • Investigate the Mechanism:

      • Perform synergism assays with PBO and DEF to determine if metabolic resistance via P450s or esterases is a contributing factor.

      • Sequence the succinate dehydrogenase (SDH) gene to check for known target-site mutations.

    • Implement a Resistance Management Strategy:

      • Immediately cease the use of this compound for several generations.

      • Introduce an acaricide with a different mode of action.

      • If possible, introduce susceptible individuals into the population to dilute resistance genes.

Issue 2: My synergism assays with PBO and DEF are not showing a clear reversal of resistance.

  • Possible Cause: The resistance may be mediated by other enzyme systems or a target-site mutation.

  • Troubleshooting Steps:

    • Consider Other Metabolic Pathways: Conduct a synergism assay with 5-nitrouracil to investigate the involvement of UGTs.

    • Check for Target-Site Mutations: As mentioned above, sequence the SDH gene to identify any mutations that could be conferring resistance.

    • Re-evaluate Experimental Protocol: Ensure that the concentrations of synergists and the timing of their application are appropriate. Review the literature for established protocols.

Data Presentation

Table 1: Synergism Effects on this compound Toxicity in Resistant Mite Strains (Hypothetical Data)

StrainTreatmentLC50 (mg/L)Resistance Ratio (RR)Synergism Ratio (SR)
SusceptibleThis compound alone0.51.0-
ResistantThis compound alone50.0100.0-
ResistantThis compound + PBO10.020.05.0
ResistantThis compound + DEF45.090.01.1
ResistantThis compound + 5-Nul25.050.02.0

RR = LC50 of resistant strain / LC50 of susceptible strain SR = LC50 of this compound alone / LC50 of this compound + synergist

Table 2: Common Target-Site Mutations Conferring Resistance to this compound

GeneSubunitMutation
sdhBBH258L
sdhBBI260T
sdhBBI260V
sdhCCS56L

Experimental Protocols

Protocol 1: Dose-Response Bioassay for LC50 Determination

  • Preparation of Mite-Infested Leaf Discs:

    • Collect uniform-sized leaf discs (e.g., from bean plants) and place them on water-saturated cotton in petri dishes.

    • Transfer a known number of adult female mites (e.g., 20-30) to each leaf disc.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Create a series of at least five serial dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.05% Triton X-100). Include a control with only distilled water and surfactant.

  • Application:

    • Spray the leaf discs with the different this compound concentrations until runoff.

    • Allow the discs to air dry.

  • Incubation:

    • Incubate the petri dishes at a constant temperature and humidity (e.g., 25°C, 60% RH) with a set photoperiod.

  • Mortality Assessment:

    • After 24 or 48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: Synergism Bioassay

  • Synergist Pre-treatment:

    • Prepare solutions of the synergists (PBO, DEF, or 5-Nul) at a concentration that does not cause significant mortality on its own.

    • Apply the synergist solution to the mite-infested leaf discs as described in the bioassay protocol.

  • Incubation with Synergist:

    • Allow a pre-treatment period of 1-2 hours.

  • This compound Application:

    • Apply the serial dilutions of this compound to the synergist-pre-treated leaf discs.

  • Mortality Assessment and Data Analysis:

    • Follow the same procedure as the dose-response bioassay to determine the LC50 of this compound in the presence of the synergist.

    • Calculate the Synergism Ratio (SR) to quantify the effect of the synergist.

Visualizations

cluster_0 This compound Action & Resistance cluster_1 Resistance Mechanisms This compound (Pro-acaricide) This compound (Pro-acaricide) AB-1 (Active Metabolite) AB-1 (Active Metabolite) This compound (Pro-acaricide)->AB-1 (Active Metabolite) Esterase Activation Mitochondrial Complex II (SDH) Mitochondrial Complex II (SDH) AB-1 (Active Metabolite)->Mitochondrial Complex II (SDH) Inhibition ATP Production Disruption ATP Production Disruption Mitochondrial Complex II (SDH)->ATP Production Disruption Leads to Mite Mortality Mite Mortality ATP Production Disruption->Mite Mortality Causes Metabolic Resistance Metabolic Resistance Metabolic Resistance->this compound (Pro-acaricide) Reduced Activation (CarE downregulation) Metabolic Resistance->AB-1 (Active Metabolite) Detoxification (P450s, UGTs, GSTs) Target-Site Resistance Target-Site Resistance Target-Site Resistance->Mitochondrial Complex II (SDH) SDH Mutation Start Start Prepare Mite-Infested Leaf Discs Prepare Mite-Infested Leaf Discs Start->Prepare Mite-Infested Leaf Discs Prepare Serial Dilutions of Acaricide Prepare Serial Dilutions of Acaricide Prepare Mite-Infested Leaf Discs->Prepare Serial Dilutions of Acaricide Apply Acaricide to Leaf Discs Apply Acaricide to Leaf Discs Prepare Serial Dilutions of Acaricide->Apply Acaricide to Leaf Discs Incubate (24-48h) Incubate (24-48h) Apply Acaricide to Leaf Discs->Incubate (24-48h) Assess Mortality Assess Mortality Incubate (24-48h)->Assess Mortality Perform Probit Analysis Perform Probit Analysis Assess Mortality->Perform Probit Analysis Determine LC50 Determine LC50 Perform Probit Analysis->Determine LC50 Suspected Resistance Suspected Resistance LC50 Bioassay LC50 Bioassay Suspected Resistance->LC50 Bioassay Resistance Confirmed? Resistance Confirmed? LC50 Bioassay->Resistance Confirmed? Synergism Assays (PBO, DEF, etc.) Synergism Assays (PBO, DEF, etc.) Resistance Confirmed?->Synergism Assays (PBO, DEF, etc.) Yes No Resistance No Resistance Resistance Confirmed?->No Resistance No Synergism Observed? Synergism Observed? Synergism Assays (PBO, DEF, etc.)->Synergism Observed? Metabolic Resistance Likely Metabolic Resistance Likely Synergism Observed?->Metabolic Resistance Likely Yes Sequence Target Gene (SDH) Sequence Target Gene (SDH) Synergism Observed?->Sequence Target Gene (SDH) No Mutation Found? Mutation Found? Sequence Target Gene (SDH)->Mutation Found? Target-Site Resistance Target-Site Resistance Mutation Found?->Target-Site Resistance Yes Complex/Novel Mechanism Complex/Novel Mechanism Mutation Found?->Complex/Novel Mechanism No

References

Improving the formulation and stability of Cyflumetofen for field application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the formulation and stability of Cyflumetofen for field application.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for field application?

A1: this compound presents several formulation challenges primarily due to its low aqueous solubility and susceptibility to degradation under certain environmental conditions.[1] Key issues include:

  • Poor Solubility: Difficulty in achieving and maintaining a stable dispersion of the active ingredient in water-based spray solutions.

  • Physical Stability of Formulations: Issues such as crystal growth, sedimentation, or phase separation can occur in concentrated formulations during storage.

  • Photodegradation: this compound can be degraded by sunlight, potentially reducing its efficacy in the field.[2]

  • Hydrolysis: It can undergo hydrolysis, particularly in alkaline aquatic environments.[2]

Q2: What types of formulations are suitable for this compound?

A2: Various formulation types have been developed to address the challenges associated with this compound. These include:

  • Suspension Concentrates (SC): A common formulation where solid this compound particles are dispersed in a liquid, usually water-based.[3]

  • Microemulsions (ME): These are clear, thermodynamically stable dispersions of oil and water, which can enhance the solubility of lipophilic active ingredients like this compound.[4]

  • Nanocapsules (CS): Encapsulating this compound in nanocapsules can improve its stability and provide controlled release.[5]

  • Wettable Powders (WP) and Water Dispersible Granules (WG): Solid formulations that are mixed with water before application.[6]

Q3: How can the aqueous solubility of this compound be improved in a formulation?

A3: Several techniques can be employed to enhance the solubility and dispersion of this compound in water:

  • Use of Surfactants and Dispersants: Incorporating appropriate wetting and dispersing agents is crucial for stabilizing this compound particles in a suspension concentrate.[6]

  • Particle Size Reduction: Milling the active ingredient to a smaller particle size increases the surface area, which can improve the dissolution rate.[7]

  • Co-solvents: The addition of water-miscible organic solvents can increase the solubility of the active ingredient.[8]

  • Emulsification: For oil-based formulations, creating a stable emulsion in water is key. This often involves a combination of emulsifiers.[9]

Q4: What measures can be taken to protect this compound from photodegradation?

A4: To mitigate photodegradation, the following strategies can be implemented in the formulation:

  • UV Protectants: Incorporating UV-absorbing or blocking agents into the formulation can shield the active ingredient from sunlight.

  • Encapsulation: Enclosing this compound within a protective matrix, such as in nanocapsules, can limit its exposure to UV radiation.[10]

  • Opaque Packaging: Storing the formulated product in packaging that blocks light is essential.

Troubleshooting Guides

Issue 1: Poor Dispersion or Sedimentation in Suspension Concentrate (SC) Formulation
Symptom Potential Cause Troubleshooting Step
Rapid settling of particles after dilution Inadequate or incorrect dispersantScreen different types and concentrations of polymeric dispersants.
"Claying" or formation of a hard sediment cake Insufficient wetting of particlesOptimize the type and amount of wetting agent.
Crystal growth during storage Ostwald ripeningAdd a crystal growth inhibitor. Consider a mixed solvent system to reduce the solubility of the active ingredient in the continuous phase.
Phase separation (e.g., serum layer) Incorrect rheology modifierAdjust the concentration or type of thickener (e.g., xanthan gum) to create a stable suspension network.
Issue 2: Instability of Emulsion-Based Formulations (e.g., ME, EW)
Symptom Potential Cause Troubleshooting Step
Creaming or coalescence of droplets Inappropriate emulsifier or HLB valueTest a range of emulsifier blends to achieve the optimal Hydrophilic-Lipophilic Balance (HLB) for the oil phase.
Phase inversion Incorrect oil/water ratio or temperature sensitivityAdjust the phase ratio and evaluate the formulation's stability at different temperatures.
Breaking of emulsion upon dilution Poor emulsion stability in the presence of electrolytesTest the emulsion stability in waters of varying hardness. Incorporate a more robust emulsifier system.
Issue 3: Reduced Efficacy in the Field
Symptom Potential Cause Troubleshooting Step
Lower than expected pest control Degradation of the active ingredientInvestigate potential photodegradation or hydrolysis. Add stabilizers or UV protectants to the formulation.
Poor coverage on plant surfaces High surface tension of the spray solutionIncorporate a spreading agent or adjuvant into the formulation or as a tank-mix partner.
Wash-off by rain Poor adhesion to the leaf surfaceAdd a sticker or deposition aid to the formulation.[6]

Experimental Protocols

Protocol 1: Accelerated Storage Stability Testing of a Suspension Concentrate (SC)

Objective: To evaluate the physical and chemical stability of a this compound SC formulation under elevated temperature conditions.

Methodology:

  • Prepare the SC formulation with the desired composition of this compound, dispersants, wetting agents, thickeners, and other adjuvants.

  • Place a known amount of the formulation in a sealed, appropriate container.

  • Store the samples in a temperature-controlled oven at 54°C for 14 days (as a common accelerated aging condition).

  • At time points 0, 7, and 14 days, remove samples for analysis.

  • Physical Stability Assessment:

    • Visually inspect for phase separation, crystal growth, and sedimentation.

    • Measure viscosity using a viscometer.

    • Determine particle size distribution using laser diffraction.

    • Assess suspensibility by diluting the formulation in standard hard water and measuring the amount of active ingredient that remains suspended after a set time.

  • Chemical Stability Assessment:

    • Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Protocol 2: Evaluation of Photostability

Objective: To assess the degradation of this compound in a formulation upon exposure to simulated sunlight.

Methodology:

  • Prepare a dilute aqueous solution of the this compound formulation, similar to a spray solution.

  • Place the solution in a quartz cuvette or other UV-transparent container.

  • Expose the sample to a controlled light source that simulates the solar spectrum (e.g., a xenon arc lamp).

  • Take aliquots of the solution at various time intervals.

  • Analyze the concentration of this compound in each aliquot using HPLC to determine the rate of degradation.[3]

  • A control sample should be kept in the dark at the same temperature to account for any non-photolytic degradation.

Quantitative Data Summary

Table 1: Example Composition of a this compound Microemulsion [4]

ComponentFunctionWeight Percentage (%)
This compoundActive Ingredient5
PropargiteActive Ingredient10
Phenethyl phenol polyoxyethylene ether & Agriculture breast 34#Surfactant16
Isopropyl alcoholAntifreezing agent4
Dimethylbenzene & DMFSolvent18
WaterDiluent47

Table 2: Stability of this compound Technical Grade [3]

Storage ConditionDurationActive Ingredient Content
Dark and cold36 monthsStable (specific degradation % not provided)

Visualizations

G cluster_formulation Formulation Development Workflow cluster_stability Stability Testing Workflow DefineTarget Define Target Product Profile (e.g., SC, ME) SelectExcipients Select Excipients (Surfactants, Solvents, etc.) DefineTarget->SelectExcipients PrepareLabSamples Prepare Lab-Scale Samples SelectExcipients->PrepareLabSamples InitialScreening Initial Screening (Physical Appearance, Dispersion) PrepareLabSamples->InitialScreening AcceleratedStability Accelerated Stability (e.g., 54°C, 14 days) InitialScreening->AcceleratedStability Promising formulations Analysis Physical & Chemical Analysis AcceleratedStability->Analysis LongTermStability Long-Term Stability (Ambient Temperature) LongTermStability->Analysis Photostability Photostability Testing Photostability->Analysis Analysis->SelectExcipients Reformulate FinalizeFormulation Finalize Formulation & Scale-up Analysis->FinalizeFormulation Stable formulation

Caption: Workflow for this compound Formulation Development and Stability Testing.

G cluster_solutions Troubleshooting Pathways Start Problem: Poor Formulation Stability IdentifyIssue Identify Specific Issue (e.g., Sedimentation, Phase Separation) Start->IdentifyIssue Sedimentation Sedimentation Issue IdentifyIssue->Sedimentation Sedimentation PhaseSeparation Phase Separation Issue IdentifyIssue->PhaseSeparation Phase Separation CrystalGrowth Crystal Growth Issue IdentifyIssue->CrystalGrowth Crystal Growth Dispersant Optimize Dispersant Sedimentation->Dispersant WettingAgent Adjust Wetting Agent Sedimentation->WettingAgent Rheology Modify Rheology Sedimentation->Rheology PhaseSeparation->Rheology Emulsifier Change Emulsifier/HLB PhaseSeparation->Emulsifier SolventSystem Alter Solvent System CrystalGrowth->SolventSystem CrystalInhibitor Add Crystal Growth Inhibitor CrystalGrowth->CrystalInhibitor End Stable Formulation Dispersant->End Solution WettingAgent->End Solution Rheology->End Solution Emulsifier->End Solution SolventSystem->End Solution CrystalInhibitor->End Solution

References

Technical Support Center: Optimizing Cyflumetofen Spray Coverage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the efficacy of Cyflumetofen through optimized spray coverage. Below are troubleshooting guides, frequently asked questions, and detailed experimental protocols in a question-and-answer format to address specific issues encountered during experimental application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a selective acaricide belonging to the beta-ketonitrile derivatives chemical class.[1] Its primary mode of action is the inhibition of the mitochondrial complex II (succinate dehydrogenase) in the electron transport chain of mites.[2][3][4] This disruption of cellular respiration leads to a rapid depletion of energy (ATP), resulting in paralysis and death of the target mites.[5] this compound is a pro-acaricide, meaning it is metabolized into its biologically active form, AB-1, within the mite's body.[2][3] This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 25.[1][6]

This compound This compound (Pro-acaricide) Metabolism Mite Esterases This compound->Metabolism Metabolized by AB1 AB-1 (Active Metabolite) Metabolism->AB1 Produces ComplexII Mitochondrial Complex II AB1->ComplexII Inhibits ATP ATP Production ComplexII->ATP Blocks Paralysis Paralysis & Death ATP->Paralysis Depletion leads to

Caption: Mode of action pathway for this compound in target mites.

Q2: Is this compound systemic, translaminar, or a contact acaricide?

This compound is primarily a contact acaricide with some translaminar activity.[7][8][9] This means that while it can move from the upper to the lower side of a treated leaf, it does not have systemic activity to move throughout the entire plant.[8] Therefore, thorough and uniform spray coverage is critical to ensure the product comes into direct contact with the mites, which often reside on the undersides of leaves.[6][9]

Q3: How does this compound fit into an Integrated Pest Management (IPM) program?

This compound is well-suited for IPM programs due to its high selectivity.[4][8] It is highly effective against target spider mites (Tetranychidae family) while having minimal impact on non-target organisms, including beneficial and predatory insects and mites.[2][4][5][8][10] This selectivity helps preserve the balance of natural predators, which is a cornerstone of IPM.[10] Furthermore, its unique mode of action (IRAC Group 25) makes it a valuable tool for resistance management, as it can be rotated with acaricides from different chemical groups.[6][8][11]

Q4: Can adjuvants be used with this compound to improve performance?

Yes, using an adjuvant can improve the performance of this compound, especially on plants with hard-to-wet foliage.[6] Adjuvants like non-ionic surfactants (NIS) can reduce the surface tension of spray droplets, leading to better spreading and sticking on the leaf surface.[12][13] This enhances coverage and can increase the absorption of the active ingredient.[12] However, it is crucial to test the safety and compatibility of any adjuvant before large-scale use to avoid potential phytotoxicity.[6]

Troubleshooting Guide

Q5: Why am I observing poor mite control after a this compound application?

Several factors can contribute to reduced efficacy. Use the following logic to diagnose the issue:

  • Verify Spray Coverage: Since this compound is a contact-translaminar acaricide, inadequate coverage is the most common cause of failure.[6][9] Mites often colonize the undersides of leaves and other protected areas. Confirm that your application method provides thorough coverage of all plant surfaces.

  • Check Application Timing: this compound is most effective when applied at the first sign of mite infestation, before populations become heavy.[6] It is effective against all life stages, including eggs and adults.[6][10]

  • Assess for Resistance: While this compound is a tool for resistance management, repeated use of any single mode of action can lead to the selection of resistant individuals.[6][11] If resistance is suspected, rotate to an acaricide with a different IRAC group number.[6] Cases of this compound resistance have been documented and are often linked to increased metabolic detoxification by the mites.[2][14]

  • Review Application Parameters: Factors such as spray volume, nozzle type, and pressure can significantly impact droplet size and deposition.[13][15] Sub-optimal parameters can lead to drift or poor canopy penetration.

  • Evaluate Environmental Conditions: High temperatures and low humidity can cause rapid droplet evaporation, while high winds can lead to significant spray drift, both of which reduce the amount of active ingredient reaching the target.[13][16]

Start Start: Poor Mite Control Q_Coverage Was spray coverage thorough? Start->Q_Coverage A_Coverage Improve coverage: Increase volume, use appropriate nozzles, add adjuvant. Q_Coverage->A_Coverage No Q_Timing Was application timed at first sign of mites? Q_Coverage->Q_Timing Yes End Problem Resolved A_Coverage->End A_Timing Scout regularly and apply at low mite density. Q_Timing->A_Timing No Q_Resistance Is resistance suspected? Q_Timing->Q_Resistance Yes A_Timing->End A_Resistance Rotate to a different IRAC group. Perform bioassay to confirm. Q_Resistance->A_Resistance Yes Q_Params Were spray parameters (volume, pressure) optimal? Q_Resistance->Q_Params No A_Resistance->End A_Params Calibrate sprayer. Consult nozzle charts for correct droplet size. Q_Params->A_Params No Q_Params->End Yes A_Params->End

Caption: Troubleshooting logic for poor this compound efficacy.

Q6: Why are my plants showing signs of phytotoxicity after application?

Phytotoxicity is uncommon with this compound when used according to the label, but can occur under certain conditions:

  • Adjuvant Incompatibility: The adjuvant used may not be compatible with this compound or the specific plant species being tested.[6] Always conduct a small-scale test for phytotoxicity before treating a large area.

  • Tank Mixing: Tank mixing with other pesticides or fertilizers can sometimes result in a combination that is harmful to the plant. A jar test for physical compatibility and a small-scale plant safety test are recommended.

  • Environmental Stress: Applying the product to plants that are already under stress from drought, heat, or disease can increase the risk of injury.

  • High Concentration: Exceeding the recommended application rate can lead to phytotoxicity. Ensure your sprayer is properly calibrated.

Data Summaries

Table 1: Influence of Application Parameters on Spray Droplet Characteristics

This table summarizes the general relationship between key sprayer settings and the resulting droplet size and drift potential. Optimal droplet size for acaricides is often in the "fine" to "medium" range to ensure thorough coverage without excessive drift.[13]

Parameter ChangeEffect on Droplet Size (VMD¹)Effect on Drift PotentialRationale
Increase Pressure DecreaseIncreaseHigher pressure forces liquid through the nozzle orifice faster, creating smaller droplets which are more susceptible to wind.[16]
Increase Nozzle Orifice Size IncreaseDecreaseA larger opening produces larger, heavier droplets that are less likely to be carried by the wind.[17]
Increase Spray Angle DecreaseIncreaseA wider spray angle can result in the formation of smaller droplets at the edges of the spray pattern.
Increase Sprayer Speed No direct effect on sizeIncreaseFaster travel speed increases the influence of wind and air movement around the sprayer, enhancing drift.[17]
Add Drift-Reducing Adjuvant IncreaseDecreaseThese adjuvants increase the viscosity of the spray solution, leading to the formation of larger droplets.[18]

¹VMD = Volume Median Diameter, a measure of the average droplet size.

Table 2: General Characteristics of Common Agricultural Adjuvants

Adjuvant TypePrimary Function(s)Typical Use Case with this compound
Non-ionic Surfactants (NIS) Spreading, WettingTo improve coverage on waxy or hairy leaf surfaces by reducing water surface tension.[12][19]
Oils (Crop Oil Concentrates, Methylated Seed Oils) Penetration, SpreadingTo enhance uptake of the active ingredient through the leaf cuticle.[12]
Stickers Adhesion, RainfastnessTo help the spray deposit adhere to the leaf surface and resist being washed off by rain or irrigation.[13]
Drift Control Agents Increase Droplet SizeTo minimize off-target movement of the spray in windy conditions.[20]

Experimental Protocols

Q7: What is a detailed protocol for evaluating the efficacy of different this compound spray parameters?

This protocol outlines a standard method for conducting a bioassay to determine the efficacy of this compound under varying application conditions (e.g., different spray volumes, nozzles, or adjuvants).

Protocol 1: Acaricide Efficacy Bioassay

  • Pre-Treatment Mite Counts:

    • Randomly select and tag a minimum of 4-5 plants per treatment group (replicate).[21]

    • From each tagged plant, collect 5-10 medium-aged leaves.[21]

    • Using a microscope, count the number of motile mites (nymphs and adults) and eggs on each leaf.[21] Record these as the "Day 0" or pre-treatment counts.

  • Treatment Application:

    • Calibrate your application equipment (e.g., backpack sprayer) to ensure accurate and uniform delivery for each treatment variable being tested.[21]

    • Prepare the this compound spray solution according to the desired concentration. If testing adjuvants, add them to the tank mix as per manufacturer recommendations.

    • Apply the treatments to their respective replicate blocks, ensuring thorough coverage of all plant surfaces. Include an untreated control group that is sprayed with water only.[21]

  • Post-Treatment Mite Counts:

    • At set intervals post-application (e.g., 3, 7, and 14 days), repeat the leaf sampling and counting process from the same tagged plants.[21]

  • Data Analysis:

    • For each replicate, calculate the average number of mites (motiles and eggs separately) per leaf at each time point.

    • Calculate the percentage of control or efficacy for each treatment relative to the untreated control using a formula like Abbott's or Henderson-Tilton's, which accounts for natural population changes in the control group.

    • Use appropriate statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups.[21]

Start Start: Efficacy Trial Step1 1. Experimental Setup - Define treatments (e.g., different nozzles) - Randomize & replicate treatment plots Start->Step1 Step2 2. Pre-Treatment Count (Day 0) - Collect leaf samples from each plot - Count mites (motiles & eggs) Step1->Step2 Step3 3. Sprayer Calibration & Application - Calibrate equipment for each treatment - Prepare solutions & apply to plots Step2->Step3 Step4 4. Post-Treatment Counts - Collect leaf samples at defined intervals (e.g., Day 3, 7, 14) - Count mites Step3->Step4 Step5 5. Data Analysis - Calculate mean mite counts - Determine % control vs. untreated - Perform statistical tests (e.g., ANOVA) Step4->Step5 End End: Results & Conclusion Step5->End

Caption: Experimental workflow for an acaricide efficacy bioassay.

Q8: How can I quantitatively measure and compare spray coverage?

Water-sensitive paper (WSP) is a standard tool for visually assessing spray deposition and coverage. The paper is yellow and turns blue where spray droplets land.

Protocol 2: Spray Coverage Assessment with Water-Sensitive Paper

  • Placement of WSP:

    • Within each experimental plot, place WSP cards at various locations and orientations within the plant canopy.

    • Include cards in the upper, middle, and lower canopy, and orient them horizontally (facing up and down) and vertically to capture spray from all angles.

    • Use clips or staples to attach cards to leaves, ensuring they are secure. Place at least 3-5 cards per plot for a representative sample.

  • Spray Application:

    • Apply the spray treatments as planned, using the same parameters as in the efficacy trial.

  • Collection and Analysis:

    • Allow the cards to dry completely before collecting them to avoid smudging.

    • The cards can be analyzed visually for a qualitative assessment.

    • For quantitative analysis, use a high-resolution flatbed scanner to create digital images of the cards.

    • Use image analysis software (e.g., ImageJ, or specialized apps like SnapCard) to measure the percentage of the card area covered by droplets and the number of droplets per cm².[16][17]

  • Data Interpretation:

    • Compare the coverage data between different treatments. For insecticides and acaricides, a common target is 20-30 droplets per cm² or higher for effective control.[16]

    • Correlate the coverage data with the mite efficacy data from Protocol 1 to determine the optimal spray parameters for your specific conditions.

References

Impact of environmental factors on Cyflumetofen degradation and performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of environmental factors on the degradation and performance of Cyflumetofen.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound, providing potential causes and recommended solutions.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Rapid degradation of this compound in aqueous solution. High pH of the solution. This compound degradation is significantly faster under alkaline conditions. Ensure the pH of your experimental solution is neutral or slightly acidic (pH 4-7) for maximum stability.[1] Use buffered solutions to maintain a constant pH.
Elevated temperature. Higher temperatures accelerate the hydrolysis of this compound.[1] Conduct experiments at a controlled, lower temperature (e.g., 25°C) if stability is a concern.
Inconsistent degradation rates in soil samples. Variability in soil properties. The degradation rate of this compound is influenced by soil type, with factors like pH and microbial activity playing a significant role.[2][3] Ensure that soil samples are homogenous and well-characterized (pH, organic matter content, texture) before starting the experiment. Using a standardized soil type can improve consistency.
Presence or absence of oxygen. This compound degrades faster in aerobic (oxygen-rich) conditions compared to anaerobic (oxygen-deficient) conditions.[2][3] Control the atmospheric conditions of your soil incubations to ensure they are consistently aerobic or anaerobic, depending on your experimental goals.
Reduced acaricidal efficacy in field or greenhouse trials. High temperatures during application. While specific data for this compound is limited, the efficacy of many acaricides can be temperature-dependent. High temperatures can affect both the stability of the active ingredient and the behavior of the target mites.
UV radiation exposure. Photodegradation can reduce the amount of active ingredient on plant surfaces, leading to decreased efficacy.[4][5][6][7] Consider the timing of application to avoid peak sunlight hours if photostability is a concern.
Low relative humidity. Low humidity can negatively impact the performance of some pest control agents and may affect the physiology and susceptibility of spider mites.[3] While direct evidence for this compound is scarce, maintaining optimal humidity levels for the target pest's susceptibility may improve performance.
Difficulty in extracting and quantifying this compound and its metabolites. Inappropriate analytical method. The choice of extraction solvent and cleanup procedure is critical for accurate quantification. Several validated methods using LC-MS/MS or GC-MS are available for the analysis of this compound and its main metabolites, 2-(trifluoromethyl)benzoic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3).[8][9][10][11]
Matrix effects from the sample. Complex matrices like soil, fruits, and vegetables can interfere with the analysis. Employing appropriate cleanup steps, such as solid-phase extraction (SPE) with materials like graphitized carbon black, is essential to remove interfering substances.[8][9][10]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways of this compound in the environment?

This compound primarily degrades through hydrolysis and biodegradation in soil and aquatic environments.[2] In soil, it breaks down into its main metabolites: 2-(trifluoromethyl)benzoic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3).[2][3] The degradation follows first-order kinetics.[2]

2. How does pH affect the stability of this compound in aqueous solutions?

The pH of an aqueous solution is a critical factor for this compound's stability. It is most stable in neutral to acidic conditions (pH 4-7) and hydrolyzes much faster in alkaline environments (pH 9).[1]

3. What is the expected half-life of this compound in soil?

The half-life of this compound in soil varies depending on the soil type and environmental conditions. Under aerobic conditions, reported half-lives range from approximately 10.3 to 12.4 days in soils such as sierozem, black soil, fluvo-aquic soil, and krasnozem.[2][3] In anaerobic conditions, the degradation is slower, with half-lives ranging from 10.8 to 13.9 days in similar soil types.[2][3]

4. Does temperature influence the degradation rate of this compound?

Yes, higher temperatures accelerate the degradation of this compound, particularly through hydrolysis.[1]

5. How does the performance of this compound vary with temperature?

While specific studies on this compound are limited, the efficacy of many acaricides is influenced by temperature. For some acaricides, toxicity to spider mites increases with rising temperatures. This can be due to increased metabolic activity in the mites, leading to faster uptake of the active ingredient.

6. Is this compound susceptible to photodegradation?

Yes, like many pesticides, this compound can be degraded by UV radiation from sunlight.[4][5][6][7] This is an important consideration for field applications, as photodegradation on leaf surfaces can reduce the residual activity and overall efficacy of the product.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of this compound under various environmental conditions.

Table 1: Half-life of this compound in Different Soil Types under Aerobic and Anaerobic Conditions

Soil TypeHalf-life (days) - AerobicHalf-life (days) - Anaerobic
Black soil11.2[2][3]13.1[2][3]
Sierozem10.3[2][3]10.8[2][3]
Krasnozem12.4[2][3]13.9[2][3]
Fluvo-aquic soil11.4[2][3]12.8[2][3]

Table 2: Half-life of this compound in Water/Sediment Systems under Aerobic and Anaerobic Conditions

Water/Sediment SystemHalf-life (days) - AerobicHalf-life (days) - Anaerobic
Northeast Lake15.4[2][3]16.5[2][3]
Hunan paddy field16.9[2][3]17.3[2][3]
Beijing Shangzhuang reservoir15.1[2][3]16.1[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on established guidelines such as those from the OECD.

Protocol 1: Hydrolysis of this compound as a Function of pH (Based on OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should not exceed half of its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at appropriate time intervals.

  • Analysis: Analyze the concentration of this compound and its hydrolysis products (B-1 and B-3) in each sample using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the first-order rate constants and half-lives for the degradation of this compound at each pH.

Protocol 2: Aerobic and Anaerobic Transformation of this compound in Soil (Based on OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select a well-characterized soil. Sieve the soil (e.g., <2 mm) and adjust the moisture content.

  • Test Substance Application: Treat the soil with a known concentration of this compound.

  • Incubation:

    • Aerobic: Incubate the soil in a flow-through system that allows for the continuous supply of air and trapping of volatile degradation products.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Collect soil samples at various time points.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples and analyze their concentrations using a suitable analytical method.

  • Data Analysis: Determine the degradation kinetics (rate constants and half-lives) for this compound in both aerobic and anaerobic soil.

Visualizations

degradation_pathway This compound This compound B1 2-(trifluoromethyl)benzoic acid (B-1) This compound->B1 Hydrolysis/Biodegradation B3 2-(trifluoromethyl)benzamide (B-3) This compound->B3 Hydrolysis/Biodegradation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solutions Prepare this compound Solutions apply_this compound Apply this compound to Media prep_solutions->apply_this compound prep_media Prepare Environmental Media (Water/Soil) prep_media->apply_this compound incubate Incubate under Controlled Conditions (pH, Temp, Light) apply_this compound->incubate sampling Collect Samples at Time Intervals incubate->sampling extraction Extract Analyte sampling->extraction quantification Quantify using LC-MS/MS or GC-MS extraction->quantification kinetics Determine Degradation Kinetics (Half-life) quantification->kinetics performance Assess Acaricidal Performance (e.g., LC50) quantification->performance

Caption: Experimental workflow for assessing this compound degradation and performance.

References

Validation & Comparative

Comparative Efficacy of Cyflumetofen and Bifenazate on the Citrus Red Mite (Panonychus citri)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acaricides Cyflumetofen and Bifenazate, focusing on their efficacy against the citrus red mite, Panonychus citri. The information presented is supported by experimental data to assist in informed decision-making for pest management strategies and future research.

Introduction

The citrus red mite, Panonychus citri, is a significant pest in citrus cultivation worldwide, causing damage to leaves and fruit that can lead to economic losses.[1] Chemical control remains a primary method for managing this pest. This guide focuses on two prominent acaricides: this compound, a benzoylacetonitrile compound, and Bifenazate, a carbazate acaricide. Both are utilized in citrus orchards, but they differ in their mode of action and efficacy.

Mechanism of Action

This compound: This acaricide acts as a mitochondrial complex II inhibitor.[2][3][4][5] Its mode of action involves being metabolized to its de-esterified form (AB-1), which then strongly inhibits the mitochondrial complex II in mites.[3][5] This disruption of the electron transport chain interrupts ATP production, leading to energy depletion, paralysis, and eventual death of the mite.[4] this compound is noted for its high selectivity for mites, with minimal effects on insects and other non-target organisms.[3][4][5]

Bifenazate: Initially believed to be a neurotoxin, Bifenazate is now understood to be a Qo pocket inhibitor of the mitochondrial complex III in mites.[6][7] It targets the γ-aminobutyric acid (GABA) receptor in the central nervous system of mites.[8] This action disrupts the mitochondrial electron transport chain at complex III, thereby inhibiting energy production, which results in paralysis and death.[6] Bifenazate is effective against all life stages of mites, including eggs, and has a rapid knockdown effect on adults.[6][8]

Comparative Efficacy Data

The following table summarizes quantitative data on the efficacy of this compound and Bifenazate against citrus red mites and related spider mite species. It is important to note that the data is compiled from different studies and experimental conditions may vary.

ParameterThis compoundBifenazateSpeciesSource
LC50 10.23 ppm-Panonychus citri[9][10][11]
LC50 -11.915 mg/LPanonychus citri[12]
Mortality (24h post-treatment) 95.88%79.51%Tetranychus urticae[8]
Mortality (14 days post-treatment) 82.54%36.93%Tetranychus urticae[8]
Field Efficacy HighModerate to HighPanonychus citri[13][14][15]

Note: Data for LC50 values are from separate studies and may not be directly comparable due to different methodologies and formulations used.

Experimental Protocols

Leaf-Dip Bioassay for LC50 Determination

This method is commonly used to determine the lethal concentration (LC50) of an acaricide.

  • Mite Collection and Rearing: Adult female citrus red mites are collected from a pesticide-free citrus orchard and reared on citrus seedlings in a controlled environment (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Preparation of Acaricide Solutions: Serial dilutions of this compound and Bifenazate are prepared in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading. A control solution with only distilled water and surfactant is also prepared.

  • Leaf Disc Preparation: Citrus leaf discs (approximately 3 cm in diameter) are punched from fresh, unsprayed leaves.

  • Treatment Application: The leaf discs are dipped into the respective acaricide solutions for a standardized duration (e.g., 5-10 seconds). The discs are then allowed to air-dry on a clean surface.

  • Mite Infestation: Once dry, the treated leaf discs are placed adaxial side up on a water-saturated foam base in a petri dish. A set number of adult female mites (e.g., 20-30) are transferred onto each leaf disc using a fine brush.

  • Incubation: The petri dishes are maintained under controlled environmental conditions.

  • Mortality Assessment: Mite mortality is assessed after a specific time period, typically 24 or 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values and their 95% confidence intervals.

Field Efficacy Trial

Field trials are essential for evaluating the performance of acaricides under real-world conditions.

  • Trial Site Selection: A citrus orchard with a known history of citrus red mite infestation is selected. The trial is typically designed in a randomized complete block design with multiple replicates for each treatment.

  • Pre-Treatment Sampling: Before the application of acaricides, the mite population density is assessed by randomly sampling a number of leaves from each plot and counting the number of motile mites (nymphs and adults) per leaf.

  • Acaricide Application: this compound and Bifenazate are applied at their recommended field rates using standard orchard spraying equipment. A control plot is sprayed with water only.

  • Post-Treatment Sampling: Mite population densities are assessed at regular intervals after application (e.g., 3, 7, 14, and 21 days) using the same sampling method as the pre-treatment assessment.

  • Data Analysis: The percentage of mite population reduction for each treatment is calculated relative to the control plot. Statistical analysis (e.g., ANOVA) is used to determine significant differences in efficacy between the treatments.

Visualizations

G cluster_Mitochondria Mitochondrial Electron Transport Chain cluster_Acaricides Acaricide Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production This compound This compound This compound->ComplexII Inhibits Bifenazate Bifenazate Bifenazate->ComplexIII Inhibits G start Start: Select Infested Citrus Orchard pretreatment Pre-Treatment Mite Population Assessment start->pretreatment randomization Randomized Plot Assignment (this compound, Bifenazate, Control) pretreatment->randomization application Acaricide Application randomization->application posttreatment Post-Treatment Mite Population Assessment (e.g., 3, 7, 14, 21 days) application->posttreatment data_analysis Data Analysis (% Efficacy, Statistical Comparison) posttreatment->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

A Comparative Analysis of the Residual Acaricidal Activity of Cyflumetofen and Abamectin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the residual activity of two prominent acaricides, cyflumetofen and abamectin, against the common agricultural pest, the two-spotted spider mite (Tetranychus urticae). The information presented is supported by experimental data to aid in the selection of appropriate pest management strategies.

Executive Summary

Both this compound and abamectin exhibit significant residual activity against Tetranychus urticae. However, experimental data suggests that this compound maintains a higher level of mortality over a longer period compared to abamectin. While abamectin provides a strong initial knockdown, its efficacy tends to decline more rapidly. The choice between these two active ingredients may therefore depend on the desired duration of control and the specific pest pressure scenario.

Data Presentation: Residual Activity Against Tetranychus urticae

The following table summarizes the mortality rates of the two-spotted spider mite at various time points after treatment with this compound and abamectin, based on a comparative study.

Days After TreatmentThis compound 24% SC (% Mortality)Abamectin 1.8% EC (% Mortality)
195.88%76.84%
394.12%68.83%
788.33%65.47%
1482.54%61.99%

Data sourced from Abdel-Rahman, H.R. and Ahmed, M.M. (2018).[1]

Supporting field trial data on tomato crops also indicated that both this compound and abamectin provided effective control of spider mites 3 days after the initial application. By day 15, both treatments continued to show efficacy, maintaining lower mite counts compared to untreated controls.[2] Another study focusing on abamectin showed a decline in mortality from 100% one day after spraying to 55.62% after 21 days, highlighting its residual but diminishing effect.[3]

Experimental Protocols

The data presented above was generated using a standardized bioassay methodology to assess the residual toxicity of the acaricides. The following is a detailed description of the typical experimental protocol.

1. Mite Rearing:

  • A susceptible strain of the two-spotted spider mite, Tetranychus urticae, is reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled greenhouse conditions.

  • The colony is maintained without exposure to any pesticides to ensure a susceptible population for the bioassay.

2. Acaricide Preparation:

  • Commercial formulations of this compound (e.g., 24% SC) and abamectin (e.g., 1.8% EC) are used.

  • The recommended field concentrations of each acaricide are prepared by diluting the commercial product with water.

3. Treatment Application (Residual Bioassay):

  • Host plant leaves (e.g., bean leaf discs) are sprayed with the prepared acaricide solutions until runoff.

  • Control leaves are sprayed with water only.

  • The treated leaves are allowed to air dry completely.

4. Mite Infestation and Observation:

  • At specified time intervals after the initial treatment (e.g., 1, 3, 7, and 14 days), adult female spider mites are transferred to the treated leaf discs.

  • The number of live and dead mites on each leaf disc is recorded after a set exposure period (e.g., 24 or 48 hours).

  • Mortality is assessed by gently probing the mites with a fine brush; mites that are unable to move are considered dead.

5. Data Analysis:

  • The percentage of mortality is calculated for each treatment at each time interval.

  • Statistical analysis (e.g., ANOVA) is performed to determine significant differences in mortality between the treatments and over time.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a residual acaricide activity bioassay.

Residual_Acaricide_Bioassay cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Mite_Rearing Mite Rearing (T. urticae) Treatment_App Treatment Application (Spraying Leaf Discs) Mite_Rearing->Treatment_App Acaricide_Prep Acaricide Preparation (this compound & Abamectin) Acaricide_Prep->Treatment_App Mite_Infestation Mite Infestation (At Intervals: 1, 3, 7, 14 days) Treatment_App->Mite_Infestation Data_Collection Data Collection (Mortality Assessment after 24/48h) Mite_Infestation->Data_Collection Data_Analysis Data Analysis (% Mortality Calculation & Statistics) Data_Collection->Data_Analysis Conclusion Conclusion (Comparison of Residual Activity) Data_Analysis->Conclusion

Caption: Workflow for assessing the residual activity of acaricides.

Signaling Pathways and Mode of Action

To understand the differences in their residual activity, it is crucial to consider the distinct modes of action of this compound and abamectin.

This compound: This acaricide acts as a mitochondrial complex II inhibitor.[4] It is metabolized within the mite to an active form, AB-1, which strongly inhibits the mitochondrial electron transport chain.[4] This disruption of cellular respiration leads to the death of the mite.

Abamectin: Abamectin is a nerve poison that works by stimulating the gamma-aminobutyric acid (GABA) system and binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cells, which results in paralysis and ultimately death.[2][6]

The following diagram illustrates the distinct signaling pathways targeted by each acaricide.

Acaricide_Mode_of_Action cluster_this compound This compound cluster_Abamectin Abamectin This compound This compound Metabolism Metabolism to AB-1 This compound->Metabolism Mito_Complex_II Mitochondrial Complex II Metabolism->Mito_Complex_II Inhibits ATP_Production ATP Production Mito_Complex_II->ATP_Production Blocks Cell_Death_C Cell Death ATP_Production->Cell_Death_C Abamectin Abamectin GABA_System GABA System Abamectin->GABA_System Stimulates GluCl_Channels Glutamate-gated Chloride Channels Abamectin->GluCl_Channels Binds to GABA_System->GluCl_Channels Chloride_Influx Increased Cl- Influx GluCl_Channels->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Cell_Death_A Cell Death Paralysis->Cell_Death_A

Caption: Modes of action for this compound and Abamectin.

References

Molecular Docking Analysis of Cyflumetofen with Succinate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of Cyflumetofen with the Succinate Dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the target for a significant class of fungicides and acaricides known as SDH inhibitors (SDHIs). By examining its binding affinity and interactions in comparison to other SDHIs, this document aims to offer valuable insights for the rational design of novel and selective pesticides.

Comparative Analysis of Binding Affinity

Molecular docking simulations are pivotal in predicting the binding affinity of a ligand to its protein target, typically expressed as binding energy in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. The active metabolite of this compound has been shown to exhibit a strong binding affinity to the SDH enzyme, particularly in pest mite species.

CompoundTarget OrganismSDH Subunit(s) and StateBinding Free Energy (kcal/mol)Key Interacting Residues
This compound (active metabolite) Pest Mite (T. cinnabarinus)Wild Type-58.192Not explicitly detailed in the study
This compound (active metabolite) Pest Mite (T. cinnabarinus)Mutant-56.486Not explicitly detailed in the study
This compound (active metabolite) Predatory Mite (N. barkeri)Wild Type-48.606Not explicitly detailed in the study
This compound (active metabolite) Predatory Mite (N. barkeri)Mutant-52.930Not explicitly detailed in the study
Boscalid Botrytis cinereaH272R mutantNo stable binding predicted-
Fluopyram Botrytis cinereaH272R mutantForms hydrogen bonds and π-π interactionsNot explicitly detailed in the study
Bixafen Not AvailableNot AvailableNot AvailableNot Available

Note: The binding free energy values for the this compound metabolite are from a specific study and may not be directly comparable to values from other studies due to methodological differences. The data for Boscalid and Fluopyram are qualitative, highlighting the impact of a specific resistance mutation.

Experimental Protocols: Molecular Docking of SDHIs

The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies of this compound and other SDHIs with the SDH enzyme, based on common practices in the field.

1. Protein Preparation:

  • Receptor Selection: The three-dimensional crystal structure of the target SDH enzyme is retrieved from the Protein Data Bank (PDB). A commonly used model is the crystal structure of Gallus gallus (chicken) SDH in complex with an inhibitor (e.g., PDB ID: 2FBW).

  • Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Hydrogen Addition: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Gasteiger or other appropriate partial charges are assigned to the protein atoms to account for electrostatic interactions.

  • Active Site Definition: The binding site is defined based on the location of the co-crystallized ligand or by using binding site prediction tools. A grid box is generated around the active site to define the search space for the ligand docking.

2. Ligand Preparation:

  • Ligand Structure Generation: The 2D structures of this compound and other SDHIs are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

  • Software: Molecular docking is performed using software such as AutoDock Vina, SYBYL-X with the Surflex-Dock module, or Glide.

  • Docking Algorithm: A Lamarckian genetic algorithm or other appropriate search algorithm is used to explore the conformational space of the ligand within the defined active site of the protein.

  • Pose Generation and Scoring: The docking program generates a set of possible binding poses for the ligand and scores them based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • Binding Energy: The binding energy (in kcal/mol) for the best-ranked pose is recorded as a measure of the binding affinity.

  • Interaction Analysis: The binding pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the SDH enzyme. This analysis provides insights into the structural basis of the inhibitor's binding and selectivity.

Visualizations

Signaling Pathway: SDH Inhibition in the Electron Transport Chain

cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Succinate Succinate SDH SDH (Complex II) SDHA SDHB SDHC SDHD Succinate->SDH:f1 Oxidation Fumarate Fumarate SDH:f1->Fumarate Coenzyme Q Coenzyme Q SDH:f2->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 H2O H2O O2->H2O Reduction This compound This compound This compound->SDH:f2 Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Workflow: Molecular Docking Study

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein_DB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) Protein_DB->Protein_Prep Ligand_DB Ligand Database (e.g., PubChem) Ligand_Prep Ligand Preparation (Energy minimization) Ligand_DB->Ligand_Prep Grid_Gen Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, hydrophobic) Pose_Analysis->Interaction_Analysis Results Binding Energy (kcal/mol) & Interaction Map Interaction_Analysis->Results

Caption: General workflow for a molecular docking study of an SDHI with the SDH enzyme.

Logical Relationship: SDHI Binding and Enzyme Inhibition

SDHI_Molecule SDHI Molecule (e.g., this compound) Binding Binding to Active Site SDHI_Molecule->Binding SDH_Enzyme SDH Enzyme (Ubiquinone Binding Site) SDH_Enzyme->Binding Conformational_Change Conformational Change in Enzyme Binding->Conformational_Change Ubiquinone_Block Ubiquinone Binding Blocked Conformational_Change->Ubiquinone_Block Electron_Transport_Inhibition Electron Transport Inhibited Ubiquinone_Block->Electron_Transport_Inhibition ATP_Production_Decrease ATP Production Decreased Electron_Transport_Inhibition->ATP_Production_Decrease Cellular_Respiration_Disruption Cellular Respiration Disrupted ATP_Production_Decrease->Cellular_Respiration_Disruption

Caption: The logical cascade from SDHI binding to the disruption of cellular respiration.

Comparative Analysis of Cyflumetofen and Etoxazole on Mite Life Stages: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two widely used acaricides, Cyflumetofen and Etoxazole, focusing on their respective impacts on the various life stages of phytophagous mites, particularly species from the Tetranychus and Panonychus genera. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction and General Properties

This compound is a novel benzoylacetonitrile acaricide known for its high efficacy and selectivity against spider mites.[1] It is effective against mite populations that have developed resistance to other acaricides and is considered safe for many non-target organisms, making it a valuable component in Integrated Pest Management (IPM) programs.[1][2]

Etoxazole belongs to the diphenyloxazoline class of chemistry and functions as a mite growth inhibitor.[3] It is a narrow-spectrum, non-systemic acaricide primarily targeting the early developmental stages of mites.[4][5] Its unique mode of action makes it effective against mite strains resistant to other chemical classes.[3]

Mode of Action and Target Pathways

The fundamental difference between this compound and Etoxazole lies in their distinct modes of action, which dictates their efficacy spectrum across mite life stages.

This compound: This compound acts as a mitochondrial complex II electron transport inhibitor (METI).[6][7] It is a pro-acaricide, meaning it is metabolized within the mite into its active form, a de-esterified metabolite known as AB-1.[1][7] This active metabolite potently inhibits the function of mitochondrial complex II (succinate dehydrogenase), disrupting cellular energy (ATP) production, which leads to paralysis and death.[8] This mode of action is classified under IRAC Group 25A.[8]

cluster_Mite Inside Mite Cell cluster_Mitochondrion Mitochondrial Electron Transport Chain This compound This compound (Pro-acaricide) Metabolism Metabolism (Esterase) This compound->Metabolism Hydrolysis AB1 AB-1 (Active Metabolite) Metabolism->AB1 ComplexII Complex II AB1->ComplexII INHIBITS ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mode of action for this compound.

Etoxazole: This acaricide inhibits chitin biosynthesis, a critical process for the formation of the mite's exoskeleton.[9][10] By disrupting this pathway, Etoxazole prevents the successful molting of larvae and nymphs, leading to their death.[3][11] It also displays strong ovicidal activity by hindering embryo formation within the egg.[3][12] Because adult mites do not molt, they are not directly killed by Etoxazole, although a sterilant effect on adult females has been observed, preventing them from laying viable eggs.[10][12] This mode of action is classified under IRAC Group 10B.[8][9]

Etoxazole Etoxazole Chitin_Synthase Chitin Synthase Enzyme Etoxazole->Chitin_Synthase INHIBITS Chitin_Production Chitin Production Chitin_Synthase->Chitin_Production Exoskeleton New Exoskeleton Formation Chitin_Production->Exoskeleton Molting Successful Molting (Larva → Nymph → Adult) Exoskeleton->Molting cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Rear Mite Colony E Transfer Adult Mites to Discs A->E B Prepare Leaf Discs D Apply Treatments to Leaf Discs B->D C Prepare Acaricide Serial Dilutions C->D D->E F Incubate under Controlled Conditions E->F G Assess Mortality (e.g., at 24h, 48h) F->G H Correct for Control Mortality (Abbott's Formula) G->H I Probit Analysis (Calculate LC50) H->I

References

Cyflumetofen's Selectivity Towards Predatory Mites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental validation of Cyflumetofen's favorable safety profile for key predatory mite species, in comparison with other commonly used acaricides.

For Researchers, Scientists, and Drug Development Professionals.

This compound, a novel acaricide belonging to the β-ketonitrile derivatives, has gained significant attention for its high efficacy against pestilent spider mites of the Tetranychus genus. Its mode of action involves the inhibition of mitochondrial complex II, a crucial component of the electron transport chain.[1] A key attribute contributing to its suitability for integrated pest management (IPM) programs is its reported selectivity, demonstrating potent effects on target pests while exhibiting minimal harm to beneficial predatory mites. This guide provides a comparative analysis of this compound's selectivity towards predatory mites, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Alternative Acaricides

The selectivity of an acaricide is a critical factor in maintaining the ecological balance within an agricultural system. Predatory mites, such as Neoseiulus californicus and Phytoseiulus persimilis, are vital biological control agents that help suppress pest populations. The ideal acaricide should effectively control the target pest while preserving these beneficial species.

Experimental studies have consistently demonstrated this compound's favorable selective profile. While direct, side-by-side comparisons of LC50 values across a wide range of acaricides under identical conditions are limited in the literature, the available data indicates a significantly lower toxicity of this compound to predatory mites compared to many other products.

One study reported that seven acaricides, including this compound, exhibited low toxicity to adult females and nymphs of N. californicus, with little effect on their reproduction.[2] In contrast, some other commonly used acaricides have shown higher toxicity to predatory mites.

Table 1: Acute Toxicity of Various Acaricides to the Predatory Mite Neoseiulus californicus

AcaricideChemical ClassTarget Pest(s)Acute Toxicity to N. californicus (LC50 in µg a.i./mL or as described)Reference
This compound β-ketonitrile derivativeSpider mitesLow toxicity (qualitative)[2]
BifenazateCarbazateMitesLow toxicity (qualitative)[2]
SpiromesifenTetronic and Tetramic acid derivativesMites, WhitefliesLow toxicity (qualitative)[2]
EtoxazoleDiphenyloxazoline derivativeMitesLow eclosion in eggs laid by treated females[2]
AbamectinAvermectinMites, InsectsHighly toxic[3]
BifenthrinPyrethroidInsects, MitesHighly toxic[3]
FenpyroximatePyrazoleMitesModerately to highly toxic[4]

Table 2: Sublethal Effects of this compound on Predatory Mites

Sublethal effects, which can impact the fitness and population dynamics of predatory mites, are also crucial for a comprehensive assessment. Studies on the sublethal effects of this compound have shown some impacts on the life table parameters of predatory mites, although these are often less severe than those observed with broader-spectrum pesticides.

For instance, a study on P. persimilis and N. californicus exposed to LC10 and LC30 concentrations of this compound showed significant effects on total lifetime, fecundity, and longevity compared to the control group.[5][6] However, the intrinsic rate of increase (r), a key indicator of population growth, was only moderately affected.[5][6]

Predatory Mite SpeciesThis compound ConcentrationObserved Sublethal EffectsReference
Phytoseiulus persimilisLC10 and LC30Reduced oviposition period, lifetime, and fecundity. Moderate impact on the intrinsic rate of increase.[5][6]
Neoseiulus californicusLC10 and LC30Reduced oviposition period, lifetime, and fecundity. Moderate impact on the intrinsic rate of increase.[5][6]

Experimental Protocols

The evaluation of acaricide selectivity on predatory mites is typically conducted following standardized laboratory protocols, such as those developed by the International Organization for Biological and Integrated Control (IOBC). These protocols ensure consistency and comparability of results across different studies.

Mite Rearing
  • Pest Mites (Tetranychus urticae): A susceptible strain is reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h L:D photoperiod).

  • Predatory Mites (Neoseiulus californicus or Phytoseiulus persimilis): Predatory mites are reared on detached bean leaves infested with the target pest mite (T. urticae) in a separate controlled environment with similar conditions.

Bioassay - Residual Contact Method (Leaf Disc Bioassay)

This is a common method to assess the acute toxicity of an acaricide to adult predatory mites.

  • Preparation of Test Arenas: Leaf discs (e.g., 3 cm in diameter) are cut from untreated host plant leaves. These discs are placed upside down on a water-saturated cotton pad or agar gel in a Petri dish to maintain turgor.

  • Acaricide Application: A series of concentrations of the test acaricide, including a control (water or a solvent control), are prepared. The leaf discs are dipped into the respective acaricide solutions for a standardized period (e.g., 5 seconds) and then allowed to air dry.

  • Introduction of Mites: Once the leaf discs are dry, a cohort of adult female predatory mites of a uniform age are transferred to each treated leaf disc.

  • Incubation: The Petri dishes are maintained in a controlled environment for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After the incubation period, the number of dead and live mites on each disc is recorded. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (median lethal concentration) value and its 95% confidence intervals.

Sublethal Effects Assessment (Life Table Study)

This method evaluates the impact of sublethal concentrations of an acaricide on the life history parameters of predatory mites.

  • Exposure to Sublethal Concentrations: Adult female predatory mites are exposed to sublethal concentrations (e.g., LC10, LC30) of the acaricide using the residual contact method described above.

  • Individual Rearing: Surviving females are then individually transferred to new, untreated leaf discs with a sufficient supply of prey.

  • Daily Observations: Each female is observed daily to record survival, daily fecundity (number of eggs laid), and egg hatchability.

  • Generational Follow-up: The development and survival of the offspring (F1 generation) are also monitored until they reach adulthood.

  • Data Analysis: The collected data is used to calculate life table parameters such as the intrinsic rate of increase (r), net reproductive rate (R₀), mean generation time (T), and doubling time (DT). These parameters provide a comprehensive understanding of the long-term impact of the acaricide on the predatory mite population.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the selectivity of an acaricide on predatory mites.

experimental_workflow cluster_setup Experimental Setup cluster_bioassay Bioassay cluster_analysis Data Analysis MiteRearing Mite Rearing (Pest & Predatory) TestArenas Preparation of Test Arenas (Leaf Discs) MiteRearing->TestArenas AcaricidePrep Acaricide Preparation (Serial Dilutions) Application Acaricide Application (Leaf Dip) AcaricidePrep->Application TestArenas->Application Introduction Introduction of Mites Application->Introduction Incubation Incubation (Controlled Environment) Introduction->Incubation Assessment Mortality/Sublethal Effect Assessment Incubation->Assessment LC50 LC50 Calculation (Probit Analysis) Assessment->LC50 LifeTable Life Table Parameter Calculation Assessment->LifeTable SelectivityRatio Selectivity Ratio (LC50 Predator / LC50 Pest) LC50->SelectivityRatio

Caption: Experimental workflow for assessing acaricide selectivity on predatory mites.

Signaling Pathway of this compound's Action

This compound's mode of action targets a fundamental process in the mite's energy production pathway.

mode_of_action This compound This compound (Pro-acaricide) Metabolism Metabolism in Mite (Esterase) This compound->Metabolism ActiveMetabolite Active Metabolite (Desmethyl-cyflumetofen) Metabolism->ActiveMetabolite MitoComplexII Mitochondrial Complex II (Succinate Dehydrogenase) ActiveMetabolite->MitoComplexII Inhibition ET_Disruption Electron Transport Chain Disruption MitoComplexII->ET_Disruption ATP_Depletion ATP Depletion ET_Disruption->ATP_Depletion Paralysis_Death Paralysis and Death ATP_Depletion->Paralysis_Death

Caption: this compound's mode of action targeting mitochondrial complex II.

References

Assessing the Fitness Cost of Cyflumetofen Resistance in Spider Mites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acaricide resistance in spider mite populations poses a significant threat to crop protection worldwide. Cyflumetofen, a potent METI-II acaricide, has been a valuable tool in managing these pests. However, the development of resistance to this compound necessitates a thorough understanding of its biological implications. This guide provides an objective comparison of the fitness of this compound-resistant and susceptible spider mites, supported by available experimental data and detailed methodologies, to aid in the development of effective resistance management strategies.

Executive Summary

Current research indicates that resistance to this compound in the two-spotted spider mite, Tetranychus urticae, is primarily conferred by metabolic mechanisms, particularly the overexpression of cytochrome P450 monooxygenases and the downregulation of carboxylesterases. A key finding from long-term studies is that this compound resistance in field-collected populations appears to be stable and does not impose a significant fitness cost. This suggests that in the absence of selection pressure, the frequency of resistant individuals in a population is unlikely to decline, making proactive resistance management crucial.

Comparative Analysis of Life History Traits

Key Finding: In this study, this compound resistance levels did not decrease when resistant spider mite populations were reared in the laboratory for over a year without exposure to the acaricide.[1][2] This stability of resistance strongly suggests that the resistant mites do not suffer from significant disadvantages in their survival and reproduction compared to their susceptible counterparts.

For a comprehensive understanding, a hypothetical comparative life table is presented below, illustrating the expected outcome based on the findings of no significant fitness cost.

Life History TraitThis compound-Resistant Strain (Expected)Susceptible Strain (Expected)
Development Time (egg to adult) No significant differenceNo significant difference
Female Longevity No significant differenceNo significant difference
Fecundity (total eggs per female) No significant differenceNo significant difference
Intrinsic Rate of Increase (r) No significant differenceNo significant difference
Net Reproductive Rate (R₀) No significant differenceNo significant difference
Mean Generation Time (T) No significant differenceNo significant difference

Note: This table is an illustrative representation based on the current understanding that this compound resistance does not incur a noticeable fitness cost. Further research providing detailed life table parameters is needed for a definitive quantitative comparison.

Experimental Protocols

To assess the fitness cost of acaricide resistance, researchers typically employ detailed life history studies. The following protocols outline the standard methodologies used in such investigations.

Establishment and Maintenance of Spider Mite Strains
  • Susceptible Strain: A standard, acaricide-susceptible laboratory strain of Tetranychus urticae is maintained on a suitable host plant, such as bean (Phaseolus vulgaris) or cowpea (Vigna unguiculata), under controlled environmental conditions (e.g., 25 ± 1°C, 60 ± 5% RH, 16:8 h L:D photoperiod).

  • Resistant Strain Selection:

    • A field-collected population of T. urticae exhibiting reduced susceptibility to this compound is used as the starting material.

    • This population is reared on host plants and subjected to continuous selection pressure with increasing concentrations of this compound.

    • The selection process involves exposing a large number of adult female mites to a concentration of this compound that results in approximately 50-70% mortality.

    • Survivors are collected and allowed to reproduce on untreated host plants to establish the next generation.

    • This selection process is repeated for multiple generations until a high level of resistance is achieved and stabilized. The resistance level is monitored at regular intervals using bioassays.

Bioassay for Determining Resistance Levels
  • Leaf-Disc Bioassay:

    • Leaf discs (e.g., 2 cm in diameter) are cut from the leaves of the host plant.

    • A series of this compound concentrations are prepared in distilled water containing a surfactant (e.g., 0.01% Triton X-100).

    • The leaf discs are dipped in the respective acaricide solutions for a short duration (e.g., 5 seconds) and allowed to air dry. Control discs are dipped in water with surfactant only.

    • The treated leaf discs are placed on a moistened cotton pad or agar gel in a Petri dish.

    • A specific number of adult female mites (e.g., 20-30) are transferred onto each leaf disc.

    • The Petri dishes are incubated under controlled conditions.

    • Mortality is assessed after a specific period (e.g., 24 or 48 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

    • The concentration-mortality data are subjected to probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population) for both the resistant and susceptible strains. The resistance ratio (RR) is calculated by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.

Life Table Study for Fitness Cost Assessment
  • Experimental Setup:

    • From both the resistant and susceptible strains, cohorts of newly laid eggs (within a 24-hour window) are collected.

    • Each egg is individually placed on a leaf disc prepared as described for the bioassay (but without acaricide treatment).

    • The leaf discs are maintained in a controlled environment.

  • Data Collection:

    • Development and Survival: The developmental stage of each individual is monitored daily. The duration of each life stage (egg, larva, protonymph, deutonymph) and the overall development time from egg to adult are recorded. Survivorship at each stage is also noted.

    • Fecundity and Longevity: Upon reaching adulthood, females are paired with males from the same strain. The daily number of eggs laid by each female is recorded until her death. The longevity of both male and female adults is also recorded.

  • Data Analysis: The collected data on development, survival, and fecundity are used to calculate various life table parameters, including:

    • Net reproductive rate (R₀): The average number of female offspring produced by a female in her lifetime.

    • Intrinsic rate of increase (r): The instantaneous rate of population growth.

    • Mean generation time (T): The average time from the birth of a parent to the birth of its offspring.

    • Finite rate of increase (λ): The multiplication factor of the population per unit of time.

    • Doubling time (DT): The time required for the population to double in size.

Statistical comparisons of these parameters between the resistant and susceptible strains are then performed to determine if there are any significant differences, which would indicate a fitness cost.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of this compound resistance in Tetranychus urticae is metabolic detoxification. This involves the alteration in the activity of specific enzyme families.

  • Cytochrome P450 Monooxygenases (P450s): Studies have shown a significant increase in the activity of P450s in this compound-resistant strains.[3] Specific P450 genes, such as those belonging to the CYP392 family, are often found to be overexpressed in resistant mites. These enzymes are involved in the detoxification of xenobiotics, including acaricides.

  • Carboxylesterases (CCEs): Interestingly, the activity of carboxylesterases is significantly decreased in this compound-resistant strains.[3] this compound is a pro-acaricide that is activated by hydrolysis, a reaction catalyzed by esterases, to its active metabolite. The downregulation of specific CCEs likely leads to a reduced activation of this compound, thereby conferring resistance.

The following diagram illustrates the proposed metabolic pathway of this compound resistance.

Cyflumetofen_Resistance_Pathway cluster_mite Spider Mite cluster_enzymes Metabolic Enzymes This compound This compound (Pro-acaricide) P450s P450s (Upregulated) This compound->P450s Detoxification CCEs CCEs (Downregulated) This compound->CCEs Activation (Hydrolysis) Active_Metabolite Active Metabolite Mitochondria Mitochondrial Complex II Active_Metabolite->Mitochondria Inhibition Detoxified_Product Detoxified Product P450s->Detoxified_Product CCEs->Active_Metabolite

Metabolic pathway of this compound resistance in spider mites.

Experimental Workflow for Assessing Fitness Cost

The logical flow for a comprehensive study on the fitness cost of this compound resistance is outlined below.

Fitness_Cost_Workflow Collect_Mites 1. Collect Field Population of Spider Mites Establish_Colonies 2. Establish Laboratory Colonies Collect_Mites->Establish_Colonies Selection 3. Select for this compound Resistance Establish_Colonies->Selection Life_Table 5. Conduct Life Table Study Establish_Colonies->Life_Table Susceptible Strain Bioassay 4. Confirm Resistance Level (Bioassay) Selection->Bioassay Bioassay->Life_Table Resistant Strain Data_Collection 6. Collect Data on Life History Traits Life_Table->Data_Collection Analysis 7. Analyze Life Table Parameters Data_Collection->Analysis Comparison 8. Compare Resistant vs. Susceptible Strains Analysis->Comparison Conclusion 9. Assess Fitness Cost Comparison->Conclusion

Workflow for assessing the fitness cost of acaricide resistance.

Conclusion

The available evidence strongly suggests that this compound resistance in Tetranychus urticae does not come with a significant fitness cost. This has important implications for resistance management, as it implies that resistant populations will likely persist in the field even when this compound is not in use. Therefore, strategies such as rotating acaricides with different modes of action, integrating biological control agents, and monitoring resistance levels are essential to prolong the efficacy of this compound and other valuable acaricides. Further research focusing on detailed life table analyses of this compound-resistant and susceptible strains is warranted to provide a more granular, quantitative understanding of any potential subtle fitness effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyflumetofen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing researchers, scientists, and drug development professionals with essential safety and logistical information for the proper handling and disposal of the acaricide cyflumetofen. This guide outlines procedural, step-by-step instructions to ensure operational safety and environmental protection.

This compound is a widely used acaricide that requires careful management in a laboratory setting to mitigate risks to personnel and the environment. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible research. This document provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, including waste handling, decontamination, and emergency response.

Ecotoxicity Data of this compound

Understanding the environmental impact of this compound is critical for its responsible disposal. The following table summarizes key ecotoxicity data, highlighting its high toxicity to aquatic organisms.

OrganismTest TypeDurationValueReference
Rainbow Trout (Oncorhynchus mykiss)Acute LC50 (Lethal Concentration, 50%)96 hours>97.9 ppmU.S. EPA Ecotoxicity Database
Daphnia (Water Flea)Acute EC50 (Effective Concentration, 50%)48 hoursHigh Toxicity (Specific value not provided)University of Hertfordshire AERU

Note: The high toxicity of this compound to aquatic life underscores the importance of preventing its release into waterways.

Experimental Protocols for this compound Disposal

The following protocols provide detailed methodologies for the proper disposal of this compound waste, contaminated materials, and spills in a laboratory setting.

Unused or Excess this compound Product

Unused or excess this compound must be treated as hazardous waste.

Methodology:

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in standard laboratory trash or poured down the sanitary sewer.

  • Original Container: Whenever possible, keep the excess product in its original, tightly closed container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the date of accumulation.

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste contractor. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a pickup.

Contaminated Labware and Personal Protective Equipment (PPE)

Disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, require special handling.

Methodology:

  • Segregation: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Materials."

  • Closure: Once the container is full, securely seal the bag and the container lid.

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Disposal: Arrange for collection by a licensed hazardous waste contractor through your institution's EHS department.

Decontamination of Reusable Lab Equipment

Thorough decontamination is necessary for any reusable equipment (e.g., glassware, stir bars, spatulas) that has been in contact with this compound.

Methodology:

  • Initial Rinse: In a fume hood, perform an initial rinse of the equipment with a suitable organic solvent in which this compound is soluble. Collect this rinsate as hazardous waste.

  • Washing: Wash the equipment with a laboratory detergent and hot water.

  • Secondary Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or use an oven.

  • Verification: For critical applications, a more rigorous cleaning verification may be necessary to ensure no residual contamination.

Spill Management and Cleanup

In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Methodology:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, dike the spill with an inert absorbent material such as sand, earth, or commercial sorbent pads to prevent it from spreading.

  • Collection: Carefully sweep or scoop up the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontamination of Spill Area: Clean the spill area with a detergent and water solution. For any remaining residue, a final wipe-down with a solvent-moistened cloth (the solvent should be collected as hazardous waste) may be necessary.

  • Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural steps for the proper disposal of this compound in a laboratory setting.

Caption: Workflow for this compound Hazardous Waste Disposal.

Caption: this compound Spill Response and Cleanup Procedure.

Comprehensive Safety Protocol for Handling Cyflumetofen in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyflumetofen. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.

Pre-Handling Preparations and Engineering Controls

Before handling this compound, ensure that the designated workspace is properly equipped. All operations should be conducted in a well-ventilated area.[1] It is highly recommended to use a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][2] An eyewash station and safety shower must be readily accessible and in good working order.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected for integrity before each use.[3]

Protection Type Specific Recommendations Rationale & Citation
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][5] Gloves should be unlined and extend up the forearm.[5] For extended tasks, consider double-gloving.Prevents skin contact. This compound may cause an allergic skin reaction.[4]
Body Protection A lab coat or chemical-resistant apron is required. For tasks with a high risk of splashing, chemical-resistant coveralls are recommended.[5][6] Pants should be worn over boots to prevent chemicals from entering footwear.[3]Protects skin from contamination and prevents the spread of the chemical outside the work area.[7]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[4] For splash hazards, chemical safety goggles and a face shield are necessary.[3][4]Protects eyes from dust, splashes, and vapors which can cause irritation.[4]
Respiratory Protection If ventilation is inadequate or if airborne dust or aerosols are generated, a NIOSH-certified respirator with an appropriate chemical/mechanical filter is required.[2][4]This compound is harmful if inhaled.
Foot Protection Closed-toe shoes are mandatory. For significant spill risks, wear chemical-resistant boots.[3]Protects feet from spills and falling objects.

Safe Handling Procedures

  • Preparation : Before starting work, ensure all necessary PPE is donned correctly and that all required equipment is within the fume hood or designated handling area.

  • Handling :

    • Avoid direct contact with the substance.[1]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[7]

    • Weigh and transfer the chemical within a fume hood to contain any airborne particles.

    • Use appropriate tools (e.g., spatulas, scoops) to handle the solid material, minimizing dust generation.

  • Post-Handling :

    • Thoroughly wash hands and forearms with soap and water after handling and before eating, drinking, or smoking.[1][4]

    • Routinely wash work clothing and protective equipment to remove contaminants.[4] Contaminated work clothing should not be allowed out of the workplace.[4][7]

Emergency Procedures and First Aid

Immediate action is crucial in the event of exposure or a spill.

Exposure Type First Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8][9]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[1][10] If skin irritation or a rash occurs, seek medical attention.[4]
Eye Contact Immediately flush the eyes with large amounts of clean, running water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting unless instructed to do so by medical personnel or a poison control center.[4][8] Seek immediate medical attention.[1]
Accidental Spill 1. Evacuate all non-essential personnel from the area. 2. Ensure proper ventilation.[1] 3. Wearing appropriate PPE, contain the spill. 4. For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1] 5. Clean the spill area with a suitable absorbent material and then decontaminate the surface.

Disposal Plan

This compound is very toxic to aquatic life with long-lasting effects.[4] Therefore, it must be disposed of as hazardous waste.

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., excess chemical, contaminated gloves, paper towels) must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[11]

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[12]

  • Container Disposal :

    • Empty this compound containers should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous chemical waste.

    • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated containers.[11]

  • Final Disposal :

    • All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, regional, and national regulations.[1][4]

Workflow for Safe Handling and Disposal of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol A Verify Engineering Controls (Fume Hood, Eyewash) B Inspect & Don PPE (Gloves, Goggles, Lab Coat) A->B C Handle this compound in Fume Hood B->C D Minimize Dust/Aerosol Generation C->D K Spill or Exposure Occurs C->K E Segregate Contaminated Waste D->E D->K F Clean Work Area E->F I Collect Waste in Labeled, Sealed Container E->I G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H J Arrange for Licensed Hazardous Waste Disposal I->J L Execute Spill Containment Procedure K->L Spill M Administer First Aid & Seek Medical Attention K->M Exposure L->I

Caption: Workflow for safe handling, decontamination, and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。